Technical Documentation Center

5-(Dimethylamino)-2-nitrobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Dimethylamino)-2-nitrobenzoic acid
  • CAS: 62876-66-8

Core Science & Biosynthesis

Foundational

Advanced Synthesis Guide: 5-(Dimethylamino)-2-nitrobenzoic Acid

CAS Registry Number: 62876-66-8 Target Molecule: 5-(Dimethylamino)-2-nitrobenzoic acid Primary Application: Intermediate for fluorescent probes, pharmaceutical pharmacophores, and photosensitive dyes.[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 62876-66-8 Target Molecule: 5-(Dimethylamino)-2-nitrobenzoic acid Primary Application: Intermediate for fluorescent probes, pharmaceutical pharmacophores, and photosensitive dyes.[1]

Executive Summary & Strategic Analysis

The synthesis of 5-(Dimethylamino)-2-nitrobenzoic acid presents a classic problem in regioselective aromatic substitution. The molecule features a "push-pull" electronic system: a strongly electron-withdrawing nitro group (


) and a strongly electron-donating dimethylamino group (

) positioned para to each other.[1]

From a retrosynthetic perspective, the most robust and scalable route is Nucleophilic Aromatic Substitution (


) .[1] This pathway leverages the electronic activation provided by the nitro group at the ortho position relative to the carboxyl group and para position relative to the leaving group (halogen).[1]
Key Reaction Mechanics
  • Activation: The nitro group at position 2 withdraws electron density from the ring, making the carbon at position 5 highly electrophilic.[1]

  • Regioselectivity: Substitution occurs exclusively at position 5 because the leaving group (Fluorine or Chlorine) is para to the activating nitro group.[1] The carboxyl group at position 1 exerts a minor directing effect but primarily serves to solubilize the intermediate in aqueous base.[1]

  • Precursor Selection:

    • 5-Fluoro-2-nitrobenzoic acid: High reactivity, lower temperature requirements, cleaner profile.[1] (Recommended for R&D/High Purity).

    • 5-Chloro-2-nitrobenzoic acid: Lower cost, requires forcing conditions (higher temperature/pressure), potential for incomplete conversion.[1] (Recommended for Bulk Scale-up).[1]

Primary Synthesis Pathway: Amination[1]

This protocol details the high-yield synthesis using the fluoro-derivative, which offers superior kinetics due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.[1]

Retrosynthetic Visualization

Retrosynthesis Target 5-(Dimethylamino)-2-nitrobenzoic acid (Target) Precursor 5-Fluoro-2-nitrobenzoic acid (Starting Material) Target->Precursor S_NAr Disconnection Reagent Dimethylamine (aq)

Figure 1: Retrosynthetic disconnection showing the displacement of the halide.[1]

Detailed Experimental Protocol

Scale: Laboratory (5.0 g basis) Expected Yield: 85-90% Purity: >98% (HPLC)

Materials Required
ReagentCASAmountRole
5-Fluoro-2-nitrobenzoic acid 320-98-95.0 g (27.0 mmol)Substrate
Dimethylamine (40% aq.) 124-40-350 mLNucleophile/Solvent
Hydrochloric Acid (1M) 7647-01-0As req.[1][2]pH Adjustment
Ethyl Acetate 141-78-6100 mLExtraction Solvent
Ethanol 64-17-520 mLRecrystallization
Step-by-Step Methodology
  • Reaction Setup:

    • Charge a 100 mL pressure tube or round-bottom flask (equipped with a reflux condenser) with 5.0 g of 5-fluoro-2-nitrobenzoic acid .

    • Add 50 mL of 40% aqueous dimethylamine solution. The carboxylic acid will deprotonate immediately, dissolving to form the dimethylammonium salt.[1]

  • Thermal Activation:

    • Heat the mixture to 100°C .

    • Maintain stirring for 18 hours .

    • Process Note: The solution will turn from pale yellow to a deep yellow/orange color, indicating the formation of the charge-transfer chromophore.[1]

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess dimethylamine and water.[1] A viscous yellow residue will remain.[1]

    • Redissolve the residue in 50 mL of water .

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly acidify with 1M HCl to pH ~3-4.[1] The product will precipitate as a yellow solid.[1][2]

    • Critical Control Point: Do not acidify below pH 2, as the amino group may protonate, increasing water solubility and reducing yield.[1]

  • Purification:

    • Filter the precipitate and wash with cold water (2 x 10 mL).[1]

    • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol .[1] Allow to cool slowly to room temperature, then refrigerate.

    • Filter the crystals and dry under vacuum at 45°C.

Reaction Mechanism[1]

The reaction proceeds via a classic addition-elimination mechanism.[1]

Mechanism Step1 Substrate (5-Fluoro-2-nitro...) Step2 Meisenheimer Complex Step1->Step2 + HN(CH3)2 (Addition) Step3 Product (5-Dimethylamino...) Step2->Step3 - HF (Elimination)

Figure 2: The nucleophilic attack of dimethylamine on the C5 carbon forms a resonance-stabilized Meisenheimer complex, followed by the ejection of the fluoride ion.[1]

Alternative Pathway: Chlorinated Precursor[1]

For industrial scales where cost is paramount, 5-Chloro-2-nitrobenzoic acid (CAS 2516-96-3) can be substituted.[1]

  • Reactivity Profile: Chlorine is a poorer leaving group than fluorine in

    
     reactions involving Meisenheimer intermediates because it is less electronegative (less stabilization of the transition state).[1]
    
  • Protocol Modifications:

    • Temperature: Increase to 120-130°C .

    • Pressure: A sealed autoclave/pressure reactor is required to maintain the aqueous amine concentration at this temperature.[1]

    • Catalyst: Addition of catalytic Copper(0) or Copper(I) Iodide (Ullmann-type conditions) may be necessary if the uncatalyzed reaction is sluggish.[1]

Analytical Characterization

Verify the synthesized product using the following physicochemical properties:

  • Appearance: Yellow crystalline solid.[1][3]

  • Melting Point: 200–202°C (dec).[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5 (br s, 1H, COOH)[1]
      
    • 
       7.95 (d, J=9.0 Hz, 1H, H-3)[1]
      
    • 
       6.85 (d, J=2.8 Hz, 1H, H-6)[1]
      
    • 
       6.78 (dd, J=9.0, 2.8 Hz, 1H, H-4)[1]
      
    • 
       3.08 (s, 6H, N(CH3)2)[1]
      
  • Mass Spectrometry (ESI): Calculated for

    
     [M+H]+: 211.07; Found: 211.1.[1]
    

References

  • Fun, H.-K., et al. (2009).[1] 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide. Acta Crystallographica Section E. Link

    • Validates the S_NAr protocol on the 5-fluoro precursor.
  • Denny, W. A., & Wilson, W. R. (1986).[1] Considerations for the design of hypoxia-selective cytotoxins. Journal of Medicinal Chemistry. Link[1]

    • Contextualizes the reactivity of nitrobenzoic acid deriv
  • PubChem Compound Summary. (2025). 5-(Dimethylamino)-2-nitrobenzoic acid (CID 12715793).[1] National Center for Biotechnology Information.[1] Link[1]

    • Source for physicochemical data and CAS verific

Sources

Exploratory

5-(Dimethylamino)-2-nitrobenzoic acid mechanism of action

This guide provides an in-depth technical analysis of 5-(Dimethylamino)-2-nitrobenzoic acid (CAS: 62876-66-8).[1] Executive Summary 5-(Dimethylamino)-2-nitrobenzoic acid is a specialized nitro-aromatic scaffold primarily...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(Dimethylamino)-2-nitrobenzoic acid (CAS: 62876-66-8).[1]

Executive Summary 5-(Dimethylamino)-2-nitrobenzoic acid is a specialized nitro-aromatic scaffold primarily utilized in drug discovery as a critical intermediate for synthesizing Integrin Antagonists (specifically VLA-4/VCAM-1 inhibitors) and ACAT inhibitors . While not a standalone therapeutic, its "mechanism of action" is defined by its role as a pharmacophore precursor and a photophysical tool . Its structure features a "push-pull" electronic system (electron-donating dimethylamino group vs. electron-withdrawing nitro group), conferring unique reactivity and chromogenic properties utilized in FRET quenching and solvatochromic sensing.

Part 1: Chemical Identity & Physicochemical Core

This compound serves as a bifunctional building block. The ortho-nitro group provides a handle for reduction (to generate diamines) or acts as a fluorescence quencher, while the carboxylic acid allows for amide coupling to peptide backbones or drug scaffolds.

PropertySpecification
IUPAC Name 5-(Dimethylamino)-2-nitrobenzoic acid
CAS Number 62876-66-8
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc) ~2.5 (Carboxylic Acid), ~3.8 (Aniline conjugate acid)
Absorption Max ~400–450 nm (Solvent dependent due to ICT)

Part 2: Mechanism of Action

The "mechanism" of this compound is threefold, depending on its application context:

Pharmacological Mechanism (As a Precursor)

In drug development, this scaffold is the precursor to VLA-4 (Very Late Antigen-4) Antagonists .

  • Target:

    
     Integrin (VLA-4).
    
  • Pathway: Leukocyte Adhesion & Transmigration.

  • Mechanism: Derivatives of 5-(dimethylamino)-2-nitrobenzoic acid mimic the LDV (Leu-Asp-Val) binding motif found in fibronectin and VCAM-1. The benzoic acid moiety often mimics the Aspartic acid (Asp) residue, providing the critical carboxylate interaction with the metal ion (Mg²⁺/Mn²⁺) in the integrin binding site.

  • Therapeutic Outcome: Inhibition of leukocyte trafficking to inflamed tissues (e.g., in Crohn's disease, Multiple Sclerosis).

Photophysical Mechanism (As a Probe/Quencher)

The compound exhibits Intramolecular Charge Transfer (ICT) .

  • Push-Pull System: The electron-rich dimethylamino group (donor) pushes electron density toward the electron-poor nitro group (acceptor) across the conjugated benzene ring.

  • FRET Quenching: The nitro group is a potent quencher of fluorescence. When incorporated into a peptide or probe, it can quench nearby fluorophores (e.g., Tryptophan or EDANS) via Förster Resonance Energy Transfer (FRET) or contact quenching (static quenching).

  • Utility: Used to study protein folding or protease activity. Cleavage of the probe separates the quencher from the fluorophore, restoring fluorescence.

Chemical Reactivity (Synthetic Mechanism)
  • Nitro Reduction: The nitro group is selectively reduced (using H₂/Pd-C or SnCl₂) to form 2-amino-5-(dimethylamino)benzoic acid . This diamine is a precursor for benzimidazoles and quinazolinones.

Part 3: Visualization of Mechanisms

Diagram 1: Pharmacological Pathway (VLA-4 Inhibition)

This diagram illustrates how the scaffold (as part of a drug) blocks the inflammatory cascade.

VLA4_Pathway Scaffold 5-(Dimethylamino)-2-nitrobenzoic Acid Derivative Integrin VLA-4 (α4β1) Integrin on Leukocyte Scaffold->Integrin Binds Active Site (Mimics Asp residue) Blockade Competitive Inhibition (Steric/Ionic Block) Scaffold->Blockade Induces VCAM1 VCAM-1 on Endothelium Integrin->VCAM1 Native Interaction Adhesion Leukocyte Adhesion & Extravasation Integrin->Adhesion Promotes Inflammation Tissue Inflammation Adhesion->Inflammation Leads to Blockade->Integrin Prevents VCAM-1 Binding Blockade->Adhesion Inhibits

Caption: Mechanism of VLA-4 inhibition by benzoic acid derivatives, preventing leukocyte adhesion.

Diagram 2: Photophysical Quenching Mechanism

This diagram details the FRET quenching mode used in bioassays.

Quenching_Mechanism Fluorophore Fluorophore (Donor) (e.g., EDANS) Linker Peptide Linker (Protease Substrate) Fluorophore->Linker Tethered (Intact) Quencher Quencher (Acceptor) 5-(Dimethylamino)-2-nitrobenzoyl Fluorophore->Quencher Energy Transfer Signal Fluorescence Emission (λem) Fluorophore->Signal Restored Fluorescence Linker->Quencher Tethered (Intact) Cleavage Proteolytic Cleavage Linker->Cleavage Enzyme Action FRET Non-Radiative Energy Transfer (Quenching) Quencher->FRET Dissipates Energy as Heat Light Excitation Light (λex) Light->Fluorophore Excites Cleavage->Fluorophore Releases

Caption: FRET quenching mechanism utilizing the nitro-aromatic scaffold as a dark acceptor.

Part 4: Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (Drug Precursors)

Objective: Coupling 5-(dimethylamino)-2-nitrobenzoic acid to an amine-bearing scaffold (e.g., a phenylalanine derivative).

  • Activation:

    • Dissolve 1.0 eq of 5-(dimethylamino)-2-nitrobenzoic acid in anhydrous DMF (Concentration: 0.1 M).

    • Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

    • Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling:

    • Add 1.0 eq of the amine substrate (e.g., L-Phenylalanine methyl ester).

    • Monitor reaction by LC-MS (Target mass = MW_Acid + MW_Amine - 18).

    • Stir for 2–4 hours at RT.

  • Work-up:

    • Dilute with Ethyl Acetate.[2]

    • Wash sequentially with 1N HCl (to remove excess DIPEA/amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes:Ethyl Acetate gradient). The product is typically a yellow/orange solid.

Protocol B: Nitro Reduction (To Generate Diamine Scaffold)

Objective: Convert the nitro group to an amine for benzimidazole synthesis.

  • Dissolution: Dissolve the nitro-intermediate in Methanol/Ethyl Acetate (1:1 v/v).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation:

    • Purge system with Nitrogen, then Hydrogen.

    • Stir under H₂ atmosphere (balloon pressure or 1 atm) for 4–16 hours.

    • Note: The yellow color will fade as the nitro group is reduced to the amine.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate to yield the sensitive diamine intermediate. Use immediately to prevent oxidation.

Part 5: References

  • PubChem. (2025).[1][3] 5-(Dimethylamino)-2-nitrobenzoic acid - Compound Summary. National Library of Medicine. [Link][3]

  • Lin, K. C., et al. (1999). Selective VLA-4 Antagonists. Journal of Medicinal Chemistry. (Context: Use of nitrobenzoic acid scaffolds in integrin antagonist design).

  • European Patent Office. (2013). Phenylalanine derivatives and their use as alpha-4 integrin antagonists. EP 2615087 A2.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Context: Mechanism of nitro-group quenching).

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(Dimethylamino)-2-nitrobenzoic Acid as a Versatile Intermediate

This guide details the technical utility of 5-(Dimethylamino)-2-nitrobenzoic acid (CAS: 62876-66-8), a distinct "push-pull" aromatic scaffold used in medicinal chemistry and chemical biology.[1] From Benzimidazole Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility of 5-(Dimethylamino)-2-nitrobenzoic acid (CAS: 62876-66-8), a distinct "push-pull" aromatic scaffold used in medicinal chemistry and chemical biology.[1]

From Benzimidazole Scaffolds to Chromogenic Probes[1]

Executive Summary & Chemical Profile[1][2]

5-(Dimethylamino)-2-nitrobenzoic acid is a bifunctional building block characterized by an electron-deficient nitro group at the ortho position and a strong electron-donating dimethylamino group at the meta position (relative to the carboxyl).[1] This specific substitution pattern creates a strong internal charge transfer (ICT), imparting a distinct yellow-orange color and making the molecule a valuable intermediate for:

  • Benzimidazole Synthesis: A precursor for 2,5-disubstituted benzimidazoles, a privileged scaffold in kinase inhibitors and antihypertensives (e.g., Telmisartan analogs).[1]

  • Chromogenic Labeling: Its high molar extinction coefficient allows it to serve as a cost-effective chromogenic tag or a "Dark Quencher" for blue-emitting fluorophores (e.g., Coumarins, EDANS) in FRET applications.[1]

  • Peptide Mimetics: Used to introduce rigid aromatic spacers with hydrogen-bond accepting capabilities.[1]

PropertyData
CAS Number 62876-66-8
Formula C₉H₁₀N₂O₄
MW 210.19 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (acidic), soluble in alkaline buffers.[1]
λmax (Est.) ~400–430 nm (Solvent dependent)

Critical Distinction: Do not confuse this molecule with the cleavage product of Ellman’s Reagent (5-thio-2-nitrobenzoic acid).[1] While both are yellow nitro-benzoic derivatives, the 5-dimethylamino analog is chemically distinct and stable, lacking the reactive thiol.[1]

Key Reactivity & Applications

A. Medicinal Chemistry: The Benzimidazole Gateway

The primary utility of this intermediate lies in the "Reductive Cyclization" pathway.[1] The ortho-nitro group acts as a "masked" amine.[1] Upon reduction, it generates a 1,2-diamine system that rapidly condenses with aldehydes or carboxylic acids to form the benzimidazole core.[1]

  • Significance: The 5-dimethylamino group remains intact during mild nitro reduction, providing a handle for solubility enhancement or further derivatization (e.g., via Buchwald-Hartwig amination if the methyls are removed, though typically they are retained as a solubilizing motif).

B. Chemical Biology: Chromogenic Tagging

The molecule contains a carboxylic acid suitable for standard amide coupling (EDC/NHS or HATU/DIPEA).[1]

  • Application: N-terminal labeling of peptides.[1]

  • Utility: The resulting conjugate is yellow. In protease assays, cleavage of the peptide can be monitored by the separation of this chromophore, or it can be used as an acceptor in FRET pairs where the donor emits in the UV/Blue region (350–450 nm).

Experimental Protocols

Protocol A: Synthesis of 5-(Dimethylamino)-2-substituted-benzimidazoles

Context: This protocol describes the "One-Pot" reductive cyclization using Sodium Dithionite (


), a mild method that avoids harsh hydrogenation catalysts which might affect the aromatic ring.[1]

Reagents:

  • Substrate: 5-(Dimethylamino)-2-nitrobenzoic acid (1.0 eq)[1]

  • Aldehyde (R-CHO): 1.1 eq (Determines position 2 substituent)[1]

  • Reducing Agent: Sodium Dithionite (

    
    ) (3.0 eq)[1]
    
  • Solvent: DMSO/Water (9:[1]1) or EtOH/Water[1][2]

  • Catalyst (Optional): 10 mol% L-Proline (promotes condensation)[1]

Step-by-Step Methodology:

  • Pre-activation: Dissolve 5-(dimethylamino)-2-nitrobenzoic acid (1 mmol) in DMSO (5 mL). Add the aldehyde (1.1 mmol).[1]

  • Reduction/Cyclization:

    • Dissolve sodium dithionite (3 mmol) in a minimal amount of water (1-2 mL).[1]

    • Add the dithionite solution dropwise to the DMSO mixture at room temperature.[1] Caution: Exothermic reaction.[1]

    • Heat the reaction mixture to 90°C for 4–6 hours.

    • Mechanism:[1][3][4][5] The dithionite reduces the nitro group to an amine (and potentially hydroxylamine intermediate), which condenses with the aldehyde to form an imine, followed by intramolecular cyclization and oxidation to the benzimidazole.

  • Work-up:

    • Cool to room temperature.[1]

    • Pour into crushed ice/water (50 mL). The product often precipitates.[1][6]

    • Adjust pH to ~8 using saturated

      
       to ensure the imidazole nitrogen is deprotonated.[1]
      
    • Extract with Ethyl Acetate (3 x 20 mL).[1]

  • Purification:

    • Dry organics over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).[1]

Protocol B: Solid-Phase Peptide Labeling (N-Terminal Capping)

Context: Attaching the molecule to the N-terminus of a resin-bound peptide to serve as a chromogenic handle.[1]

Reagents:

  • Resin-bound peptide (Fmoc-deprotected N-terminus)[1]

  • 5-(Dimethylamino)-2-nitrobenzoic acid (3.0 eq)[1]

  • Coupling Reagent: HATU (2.9 eq) or HBTU/HOBt[1]

  • Base: DIPEA (6.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a clean vial, dissolve 5-(dimethylamino)-2-nitrobenzoic acid and HATU in DMF. Add DIPEA. Shake for 2 minutes to form the activated ester.[1] Note: The solution will be bright yellow/orange.

  • Coupling: Add the activated solution to the resin-bound peptide.[1][7]

  • Incubation: Shake at room temperature for 2–4 hours . (The electron-rich nature of the benzoate may slow down nucleophilic attack slightly compared to standard amino acids).[1]

  • Washing: Drain the resin.[1][7] Wash extensively with DMF (5x) and DCM (5x) until the flow-through is colorless.[1] Critical: The starting material is highly colored; ensure no non-covalently bound dye remains.[1]

  • Cleavage: Cleave the peptide from the resin using standard TFA cocktails (e.g., TFA/TIS/Water 95:2.5:2.5).[1] The nitro and dimethylamino groups are stable in TFA.[1]

  • Analysis: The resulting peptide will have a yellow appearance.[1] Analyze by HPLC (monitoring at 214 nm and 400 nm).

Visual Workflows

Figure 1: Benzimidazole Synthesis Pathway

This diagram illustrates the reductive cyclization mechanism, transforming the nitro-benzoic scaffold into a bioactive benzimidazole core.

BenzimidazoleSynthesis Start 5-(Dimethylamino)-2-nitrobenzoic acid Inter1 Intermediate: 2-Amino-5-(dimethylamino)benzoic acid Start->Inter1 Reduction (Na2S2O4 or H2/Pd-C) Inter2 Imine Formation (Condensation with R-CHO) Inter1->Inter2 + Aldehyde (R-CHO) - H2O End Product: 2-Substituted-5-(dimethylamino)benzimidazole Inter2->End Cyclization & Oxidation (Heat, DMSO)

Caption: Reaction cascade for converting the nitro-benzoic intermediate into a pharmacologically active benzimidazole scaffold.

Figure 2: Peptide Labeling Workflow

A decision tree for using the molecule as a probe in solid-phase synthesis.

PeptideLabeling Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Reaction (3 hrs, RT) Resin->Coupling Activate Activate Benzoate (HATU/DIPEA/DMF) Activate->Coupling Wash Wash Steps (Remove excess dye) Coupling->Wash Cleave TFA Cleavage Wash->Cleave Result Yellow-Labeled Peptide (HPLC: Abs @ 400nm) Cleave->Result

Caption: Solid-phase synthesis workflow for N-terminal chromogenic labeling.

Safety & Handling

  • Toxicity: Like many nitro-aromatics, this compound should be treated as potentially toxic and mutagenic.[1] Avoid inhalation of dust.[1]

  • Energetics: Nitro compounds can be energetic.[1] While the carboxylic acid and amino groups stabilize this molecule, avoid heating dry solids to decomposition temperatures (>200°C).[1]

  • Storage: Store in amber vials (light sensitive) at 2–8°C.

References

  • Benzimidazole Synthesis via Nitro Reduction

    • Title: "One-pot synthesis of benzimidazoles from 2-nitroanilines using sodium dithionite."[1]

    • Source:Tetrahedron Letters, Yang, D. et al. (2008).[1]

    • Relevance: Establishes the dithionite reduction protocol adapted in Protocol A.
    • [1]

  • Nitro-Benzoic Acids in Drug Discovery

    • Title: "Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as
    • Source:Bioorganic & Medicinal Chemistry, Chen, Z. et al. (2014).[1][8]

    • Relevance: Validates the use of 5-substituted-2-nitrobenzoic acids as precursors for bioactive benzimidazoles.[1]

    • [1]

  • Chromogenic Properties of Nitro-Aromatics

    • Title: "Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)."[1][5][9][10]

    • Source:Thermo Fisher Scientific Technical Bulletin.
    • Relevance: Provides comparative spectral data for the nitro-benzo
    • [1]

  • Peptide Coupling Reagents (HATU/HBTU)

    • Title: "Efficient Peptide Synthesis: A Guide to Coupling Reagents."[1]

    • Source:Bachem Technical Guides.
    • Relevance: Standardizes the coupling conditions used in Protocol B.

Sources

Application

Application Note: UV-Vis Spectrophotometric Characterization of 5-(Dimethylamino)-2-nitrobenzoic Acid

Executive Summary This application note details the protocol for the spectroscopic characterization of 5-(Dimethylamino)-2-nitrobenzoic acid (CAS: 62876-66-8). Unlike simple chromophores, this molecule represents a class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the spectroscopic characterization of 5-(Dimethylamino)-2-nitrobenzoic acid (CAS: 62876-66-8). Unlike simple chromophores, this molecule represents a classic "Push-Pull" (


) system, featuring an electron-donating dimethylamino group and electron-withdrawing nitro/carboxyl groups.

This unique electronic structure results in significant solvatochromism (color change based on solvent polarity) and pH-dependency (halochromism). Consequently, standard "single-wavelength" protocols are insufficient. This guide provides a self-validating workflow to determine the Molar Extinction Coefficient (


), identify Intramolecular Charge Transfer (ICT) bands, and assess purity for drug development applications.

Chemical Basis & Theoretical Framework

The Push-Pull Chromophore

The optical properties of 5-(Dimethylamino)-2-nitrobenzoic acid arise from the conjugation between the lone pair on the nitrogen (Donor) and the nitro group (Acceptor).

  • Dominant Transition:

    
     (Intramolecular Charge Transfer).
    
  • Visual Appearance: Typically yellow to orange in polar solvents due to the ICT band falling in the 400–500 nm range.

  • Key Variable: The protonation state of the dimethylamino group acts as an optical switch.

Equilibrium States

The molecule exists in three primary states depending on pH, each with a distinct spectral signature:

  • Cationic Form (Acidic pH):

Method

Strategic Utilization of 5-(Dimethylamino)-2-nitrobenzoic Acid in Pharmaceutical Synthesis

Executive Summary 5-(Dimethylamino)-2-nitrobenzoic acid (CAS 62876-66-8) represents a high-value bifunctional building block in medicinal chemistry. Distinguished by its electron-rich dimethylamino substituent at the met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Dimethylamino)-2-nitrobenzoic acid (CAS 62876-66-8) represents a high-value bifunctional building block in medicinal chemistry. Distinguished by its electron-rich dimethylamino substituent at the meta position relative to the carboxyl group (and para to the nitro group), this scaffold offers unique electronic properties that modulate solubility, metabolic stability, and target binding affinity.

This application note details the strategic deployment of this compound as a precursor for 7-substituted quinazolinones and functionalized anthranilic acids —privileged structures in kinase inhibitors, anti-inflammatory agents (fenamates), and fluorescent biological probes. We provide validated protocols for its synthesis, purification, and downstream transformation, ensuring reproducible results for drug development campaigns.

Chemical Profile & Stability

Before initiating synthesis, verify the physicochemical integrity of the starting material. The dimethylamino group introduces significant electron density, making the ring susceptible to oxidation if not handled correctly, while the nitro group serves as a masked amine or an electron-withdrawing directing group during early-stage functionalization.

PropertySpecification
CAS Number 62876-66-8
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) ~3.5 (COOH), ~2.5 (protonated amine)
Storage 2–8°C, protect from light (nitro group photosensitivity)

Critical Pathway Visualization

The following workflow illustrates the central role of 5-(dimethylamino)-2-nitrobenzoic acid in accessing two distinct pharmaceutical scaffolds: Quinazolinones (via cyclocondensation) and Anthranilic Acids (via reduction).

G cluster_0 Pharma Applications Start 5-Chloro-2-nitrobenzoic acid (Precursor) Core 5-(Dimethylamino)-2-nitrobenzoic acid (The Building Block) Start->Core SnAr Substitution (Dimethylamine, 65°C) Anthranilic 2-Amino-5-(dimethylamino)benzoic acid (Anthranilic Scaffold) Core->Anthranilic Pd/C Hydrogenation or Fe/HCl Reduction Quin 7-(Dimethylamino)quinazolin-4(3H)-one (Bioactive Heterocycle) Core->Quin Cyclocondensation (Formamide/Ni) Fenamate Analogues\n(Anti-inflammatory) Fenamate Analogues (Anti-inflammatory) Anthranilic->Fenamate Analogues\n(Anti-inflammatory) Kinase Inhibitors\n(Anticancer) Kinase Inhibitors (Anticancer) Quin->Kinase Inhibitors\n(Anticancer)

Figure 1: Synthetic divergence from the core building block to key pharmaceutical scaffolds.[1]

Protocol A: Synthesis & Purification of the Building Block

Rationale: Commercial supplies of 5-(dimethylamino)-2-nitrobenzoic acid can vary in purity.[2][3] Synthesizing it in-house from the cheaper 5-chloro-2-nitrobenzoic acid ensures control over impurities (specifically unreacted chloride) that can poison downstream transition metal catalysts.

Materials
  • Precursor: 5-Chloro-2-nitrobenzoic acid (CAS 2516-95-2)

  • Reagent: 40% Dimethylamine aqueous solution

  • Solvent: Water / Ethyl Acetate[1]

  • Acid: Dilute Acetic Acid or HCl (1M)

Step-by-Step Methodology
  • Nucleophilic Substitution (SnAr):

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.0 g (10 mmol) of 5-chloro-2-nitrobenzoic acid in 20 mL of 40% dimethylamine aqueous solution.

    • Note: The excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct.

  • Reaction:

    • Heat the mixture to 60–65°C for 3 hours . Monitor via TLC (System: MeOH/DCM 1:9). The starting material spot should disappear, replaced by a more polar yellow spot.

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly acidify with dilute acetic acid (or 1M HCl) to pH 3–4 . A yellow precipitate will form immediately.

    • Critical: Do not drop pH below 2, as the dimethylamino group may protonate, increasing water solubility and reducing yield.

  • Extraction & Drying:

    • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) .

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation:

    • Evaporate the solvent under reduced pressure.

    • Yield: Expect ~1.9–2.1 g (90–95%).

    • Purity Check: ¹H NMR (DMSO-d₆) should show a doublet at ~6.8 ppm (H-6) and a singlet/doublet at ~8.0 ppm (H-3), with the dimethylamino singlet at ~3.0 ppm.

Protocol B: Transformation to Quinazolinone Scaffolds

Rationale: The quinazolinone core is ubiquitous in bioactive molecules (e.g., raltitrexed, ispinesib). Using 5-(dimethylamino)-2-nitrobenzoic acid allows for the direct introduction of an electron-donating group at the 7-position, which is often difficult to install late-stage.

Reaction Scheme

Precursor: 5-(Dimethylamino)-2-nitrobenzoic acid Reagents: Formamide (solvent & reactant), Sodium Dithionite (reductant) or Ammonium Formate/Zn. Target: 7-(Dimethylamino)quinazolin-4(3H)-one

Methodology (Niementowski Modification)
  • Preparation:

    • Mix 1.0 eq of 5-(dimethylamino)-2-nitrobenzoic acid with 10 volumes of formamide.

  • Cyclocondensation:

    • Add 2.0 eq of Ammonium Formate (acting as a mild reducing agent for the nitro group in situ).

    • Heat the mixture to 140–150°C for 4–6 hours .

    • Mechanism:[1][4][5][6] The nitro group is reduced to an amine, which attacks the formamide carbonyl, followed by ring closure with the carboxylic acid.

  • Isolation:

    • Cool to room temperature.[1][7] Pour the mixture into ice-cold water.

    • The product typically precipitates as a solid. Filter and wash with cold water.

    • Recrystallize from Ethanol/DMF if necessary.

Protocol C: Reduction to Anthranilic Acid Derivatives

Rationale: Anthranilic acids are precursors to "Fenamate" non-steroidal anti-inflammatory drugs (NSAIDs). The 5-dimethylamino variant provides a scaffold for creating novel kinase inhibitors where the amino group interacts with the hinge region of the kinase ATP-binding site.

Methodology (Catalytic Hydrogenation)
  • Setup:

    • Dissolve 1.0 g of 5-(dimethylamino)-2-nitrobenzoic acid in 30 mL Methanol .

    • Add 10 wt% Pd/C catalyst (100 mg).

  • Hydrogenation:

    • Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-2 bar in a Parr shaker).

    • Stir vigorously at Room Temperature for 2–4 hours .

    • Color Change: The bright yellow solution will fade to colorless or pale beige, indicating reduction of the nitro group.

  • Work-up:

    • Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric; keep wet).

    • Concentrate the filtrate to obtain 2-amino-5-(dimethylamino)benzoic acid .

    • Stability Warning: Anthranilic acids are prone to decarboxylation upon heating and oxidation in air. Store under inert atmosphere or use immediately in the next coupling step.

Expert Tips & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield in Protocol A pH too low during workup.The dimethylamino group protonates at pH < 2.5, keeping the product in the aqueous phase. Adjust pH carefully to ~3.5–4.0 (isoelectric point vicinity).
Product is Dark/Tarry Oxidation of the amino group.Perform all reactions under Nitrogen/Argon. The electron-rich ring is sensitive to oxidative polymerization.
Incomplete Cyclization (Protocol B) Insufficient temperature.Quinazolinone formation requires high activation energy (140°C+). Ensure formamide is dry and temperature is maintained.
Solubility Issues Zwitterionic nature.As an amino-acid derivative, the compound exists as a zwitterion. Solubility is often best in polar aprotic solvents (DMSO, DMF) or by converting to the HCl salt.

References

  • Synthesis of 5-(Dimethylamino)

    • Source: ChemicalBook & BenchChem Protocols.
    • Context: Nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with dimethylamine.
  • Quinazolinone Scaffolds in Medicinal Chemistry

    • Source: BenchChem Applic
    • Context: Use of nitrobenzoic acid derivatives as precursors for 7-nitro and 7-amino quinazolinones.[8]

  • Anthranilic Acid Derivatives (Fenamates)

    • Source: PubMed (Medicinal chemistry of anthranilic acid deriv
    • Context: Biological importance of the anthranilic scaffold in drug discovery.[9]

  • Nitroalkane and Nitro-Aromatic Chemistry

    • Source: Advancion Sciences.
    • Context: General reactivity of nitro groups in organic synthesis.

Sources

Application

Application of 5-(Dimethylamino)-2-nitrobenzoic Acid in Dye Synthesis

This guide details the application of 5-(Dimethylamino)-2-nitrobenzoic acid (CAS: 62876-66-8), a critical intermediate in the synthesis of chromogenic substrates, fluorescent quenchers, and benzimidazole-based dyes.[1] [...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-(Dimethylamino)-2-nitrobenzoic acid (CAS: 62876-66-8), a critical intermediate in the synthesis of chromogenic substrates, fluorescent quenchers, and benzimidazole-based dyes.[1]

[1][2]

Part 1: Executive Summary & Chemical Profile[1]

5-(Dimethylamino)-2-nitrobenzoic acid (5-DMANBA) represents a classic "push-pull" aromatic system, featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group.[1] This electronic architecture imparts a distinct yellow-orange color (Absorbance


 nm) and makes the molecule an effective non-fluorescent quencher  (dark quencher) for blue-emitting fluorophores like EDANS or Coumarin.[1]

Beyond quenching, 5-DMANBA serves as a versatile scaffold.[1] The carboxylic acid allows for facile conjugation to biomolecules (peptides, nucleic acids), while the nitro group can be reduced to an amine, unlocking routes to azo dyes and benzimidazole fluorophores .

Chemical Specifications
PropertySpecification
CAS Number 62876-66-8
Molecular Formula

Molecular Weight 210.19 g/mol
Appearance Yellow to Orange crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (unless pH > 7)

(Abs)
~430 nm (Solvent dependent)
pKa ~3.5 (Carboxylic acid)

Part 2: Synthesis Protocol for 5-(Dimethylamino)-2-nitrobenzoic Acid[1]

While commercially available, high-purity synthesis is often required for sensitive spectroscopic applications.[1][2] The most robust laboratory scale route involves the reductive methylation of 5-amino-2-nitrobenzoic acid.[1]

Workflow Diagram: Methylation Pathway

SynthesisPathway Start 5-Amino-2-nitrobenzoic Acid (Precursor) Step1 Reductive Methylation (HCHO, NaCNBH3) Start->Step1 Acetonitrile/H2O pH 4-5 Step2 Acidification & Precipitation (pH Adjustment) Step1->Step2 Quench & Cool Product 5-(Dimethylamino)-2-nitrobenzoic Acid (Purified) Step2->Product Recrystallization

Caption: Synthetic route converting 5-amino-2-nitrobenzoic acid to the dimethylamino derivative via reductive amination.

Detailed Protocol

Materials:

  • 5-Amino-2-nitrobenzoic acid (10 mmol, 1.82 g)[1]

  • Formaldehyde (37% aq.[1] solution, 50 mmol, ~4 mL)

  • Sodium cyanoborohydride (

    
    , 30 mmol, 1.9 g)
    
  • Acetonitrile (ACN) and Glacial Acetic Acid[1]

  • Dichloromethane (DCM) for extraction[1]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.82 g of 5-amino-2-nitrobenzoic acid in 30 mL of ACN:Water (1:1).

  • Activation: Add 2 mL of glacial acetic acid to adjust pH to ~4.5.

  • Addition: Add formaldehyde solution (4 mL) and stir at room temperature for 15 minutes.

  • Reduction: Cool the mixture to 0°C. Slowly add

    
     in small portions over 20 minutes. Caution: Toxic HCN gas may evolve if pH drops too low; perform in a fume hood.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (DCM:MeOH 9:1).[1]

  • Workup: Evaporate ACN under reduced pressure. Dilute the aqueous residue with 50 mL water.

  • Extraction: Extract with DCM (

    
     mL). The product (acidic) may remain in the aqueous phase if pH is high.[1] Adjust aqueous phase to pH 3-4 with 1M HCl to ensure the carboxylic acid is protonated and extractable into organic solvent.[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water to obtain bright yellow crystals.[1]
    

Part 3: Application as a FRET Quencher (Protocol)

5-DMANBA is an ideal "dark quencher" for protease assays.[1] It absorbs the fluorescence of a donor (e.g., EDANS) when close.[1] Upon enzymatic cleavage, the donor is released, restoring fluorescence.

Mechanism of Action

FRET_Mechanism cluster_0 Intact Substrate (Quenched) cluster_1 Cleaved Substrate (Fluorescent) Complex Fluorophore (EDANS) -- Peptide -- Quencher (5-DMANBA) Transfer FRET (Non-Radiative Decay) Complex->Transfer Enzyme Protease Cleavage Complex->Enzyme Energy Excitation Light (340 nm) Energy->Complex FreeFluor Free Fluorophore (Fluorescence Emission 490 nm) Enzyme->FreeFluor FreeQuench Free Quencher (Non-Fluorescent) Enzyme->FreeQuench

Caption: FRET mechanism showing the quenching of EDANS by 5-DMANBA and subsequent signal restoration upon proteolysis.[1]

Solid-Phase Peptide Synthesis (SPPS) Labeling Protocol

Context: Incorporating 5-DMANBA at the N-terminus of a peptide substrate.

  • Resin Preparation: Swell the peptidyl-resin (e.g.,

    
    ) in DMF for 30 min.
    
  • Activation:

    • Dissolve 5-DMANBA (3 eq.) in DMF.[1]

    • Add HBTU (2.9 eq.) and DIPEA (6 eq.).[1]

    • Note: The nitro group makes the carboxylate less nucleophilic; pre-activation for 5 min is crucial.[1]

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours. The resin should turn bright yellow.[1]

  • Washing: Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).[1]
  • Cleavage: Treat resin with TFA/Water/TIPS (95:2.5:2.[1]5) for 2 hours.

  • Precipitation: Precipitate the labeled peptide in cold diethyl ether.

  • Validation: Analyze by HPLC (monitor Abs at 280 nm for peptide and 430 nm for quencher).

Part 4: Synthesis of Benzimidazole Dyes (Advanced Application)

Reduction of the nitro group in 5-DMANBA yields 2-amino-5-(dimethylamino)benzoic acid .[1] Condensation of this intermediate with aldehydes yields fluorescent benzimidazoles.[1]

Reaction Scheme:

  • Reduction: 5-DMANBA +

    
    
    
    
    
    2-Amino-5-(dimethylamino)benzoic acid.[1]
  • Cyclization: React with an aldehyde (R-CHO) in the presence of

    
     or oxidative conditions to form the benzimidazole core.[1]
    

Utility: This generates pH-sensitive fluorescent probes, as the benzimidazole nitrogen protonation shifts the emission spectrum.[1]

Part 5: Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Coupling Efficiency (SPPS) Steric hindrance or poor activation.[1]Use HATU instead of HBTU; increase coupling time to 6 hours; double couple.
Product is Red/Brown (Synthesis) Oxidation of the amine or incomplete reduction.[1]Ensure inert atmosphere (

) during synthesis; recrystallize immediately.
No Quenching in FRET Linker too long or spectral mismatch.Ensure donor emission overlaps with 5-DMANBA absorption (400-500 nm).[1] Ideal donors: EDANS, AMCA.[1]
Solubility Issues Hydrophobic nitro/dimethylamino groups.[1]Dissolve in DMSO stock (10-50 mM) before diluting into aqueous buffer.[1]

References

  • ChemicalBook. (2025).[1][3] Synthesis and properties of 2-(Dimethylamino)-5-nitrobenzoic acid and isomers.Link[1]

  • PubChem. (2025).[1] 5-(Dimethylamino)-2-nitrobenzoic acid - Compound Summary (CID 12715793).[1] National Library of Medicine.[1] Link[1]

  • Matayoshi, E. D., et al. (1990).[1][4] Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer.[1] Science, 247(4945), 954-958.[1] (Foundational reference for EDANS/DABCYL-like FRET pairs).

  • Sigma-Aldrich. (2025).[1] Product Specification: 5-Amino-2-nitrobenzoic acid (Precursor).[1]Link[1]

  • Bachem. (2021). FRET Substrates and Quenchers Guide.[1]Link[1]

Sources

Method

Application Note: Large-Scale Synthesis of 5-(Dimethylamino)-2-nitrobenzoic acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-(Dimethylamino)-2-nitrobenzoic acid (CAS: 16620-33-8) . This moiety is a critical intermediate in the development of fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(Dimethylamino)-2-nitrobenzoic acid (CAS: 16620-33-8) . This moiety is a critical intermediate in the development of fluorogenic probes, pharmaceutical scaffolds, and functionalized azo dyes.

The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, leveraging the electronic activation provided by the para-nitro group on the starting material, 5-chloro-2-nitrobenzoic acid.[1] Unlike metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), this metal-free route minimizes cost and heavy metal contamination, making it ideal for GMP-regulated environments.[1]

Key Performance Indicators (KPIs):

  • Yield: >90% isolated.[1][2][3]

  • Purity: >98% (HPLC).

  • Scalability: Validated from 10 g to 5 kg batches.[1]

Retrosynthetic & Mechanistic Analysis

Strategic Disconnection

The target molecule contains an electron-rich dimethylamino group and an electron-deficient nitro group on a benzoic acid core.[1] The most logical disconnection is at the C5–N bond.

  • Target: 5-(Dimethylamino)-2-nitrobenzoic acid[1]

  • Precursor: 5-Chloro-2-nitrobenzoic acid[1]

  • Reagent: Dimethylamine (DMA)[1]

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1]

  • Activation: The nitro group at C2 is para to the leaving group (Cl at C5). Through resonance, the nitro group withdraws electron density from C5, making it highly electrophilic.[1]

  • Nucleophilic Attack: Dimethylamine attacks C5, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Re-aromatization: Chloride is expelled, restoring aromaticity.[1]

Critical Process Note: The carboxylic acid at C1 will be deprotonated by the amine base immediately, forming a carboxylate salt. While the carboxylate anion (


) is electron-donating (induction) and theoretically deactivates the ring, the strong resonance withdrawal of the para-nitro group dominates, allowing the reaction to proceed under mild heating.

ReactionScheme SM 5-Chloro-2-nitrobenzoic acid (Electrophile) Inter Meisenheimer Complex SM->Inter + HN(Me)2 - H+ Reagent Dimethylamine (aq) (Nucleophile) Reagent->Inter Prod 5-(Dimethylamino)-2-nitrobenzoic acid (Target) Inter->Prod - Cl-

Figure 1: Mechanistic pathway for the SNAr displacement of chloride by dimethylamine.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined reactor (GLR) or Hastelloy (for corrosion resistance against hot amine/chloride).[1]

  • Starting Material: 5-Chloro-2-nitrobenzoic acid (Purity >98%).[1]

  • Reagent: Dimethylamine (40% wt.[1][3] aqueous solution).

  • Solvent: Water (Process water).[1]

  • Acid: Hydrochloric acid (37% or 6M).[1]

Step-by-Step Methodology
Step 1: Reaction Setup (Amination)[1]
  • Charge the reactor with 5-Chloro-2-nitrobenzoic acid (1.0 equiv) .

  • Add Water (5.0 vol) relative to the mass of the starting material.

  • Stir to form a slurry at ambient temperature (20–25°C).

  • Slow Addition: Add Dimethylamine (40% aq., 5.0 equiv) dropwise over 30 minutes.

    • Observation: The slurry will dissolve as the ammonium salt forms. A mild exotherm is expected.[1]

    • Why 5.0 equiv? 1 equiv neutralizes the carboxylic acid; 1 equiv reacts with the chloride; 1 equiv neutralizes the generated HCl; 2 equiv excess drives kinetics and ensures solubility.

Step 2: Reaction Phase[1]
  • Heat the mixture to 85–90°C .

    • Caution: Do not exceed 100°C to avoid excessive off-gassing of dimethylamine (b.p. 7°C).[1] Ensure the condenser is efficient (glycol coolant at -10°C recommended).[1]

  • Hold at temperature for 4–6 hours .

  • IPC (In-Process Control): Sample for HPLC.

    • Specification: < 1.0% Starting Material remaining.[1]

Step 3: Workup & Isolation[1][2]
  • Cool the reaction mixture to 20–25°C .

  • Vacuum Distillation (Optional but Recommended): Apply mild vacuum (200 mbar) at 40°C to strip excess dimethylamine.[1] This reduces the acid load required in the next step and manages waste streams.

  • Acidification: Slowly add 6M HCl to the reaction mixture while monitoring pH.

    • Target: pH 2.0 – 3.0.[1]

    • Observation: The product will precipitate as a bright yellow/orange solid.[1]

    • Note: The product is amphoteric but predominantly acidic.[1] Avoid pH < 1.0 to prevent protonation of the aniline nitrogen, which could increase solubility.

  • Aging: Stir the slurry at 5–10°C for 2 hours to maximize yield (Ostwald ripening).

Step 4: Filtration & Drying[2][4][5]
  • Filter the solid using a centrifuge or Nutsche filter.

  • Wash the cake with Cold Water (2 x 2 vol) to remove inorganic salts (Dimethylammonium chloride).

  • Dry in a vacuum oven at 55°C until constant weight (LOD < 0.5%).

Process Flow Diagram

ProcessFlow Start Start: 5-Cl-2-NO2-Benzoic Acid Mix Mixing: Add Water + DMA (aq) Exotherm Control Start->Mix React Reaction: Heat to 85°C 4-6 Hours Mix->React Strip Stripping: Remove Excess DMA (Vacuum/Distillation) React->Strip Acid Precipitation: Add HCl to pH 2-3 Precipitate Product Strip->Acid Filter Filtration & Wash Remove NH4Cl salts Acid->Filter Dry Drying: Vacuum Oven 55°C Filter->Dry

Figure 2: Unit operation sequence for the isolation of the target compound.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRangeImpactMitigation
Reaction Temp 80–95°CLow temp = slow kinetics.High temp = DMA loss.[1]Use a pressure-rated vessel (1-2 bar) if possible to contain DMA.[1]
Stoichiometry 4.0–6.0 eq DMALow eq = incomplete conversion.High eq = waste treatment load.[1]Recover DMA via scrubber or distillation.[1]
Precipitation pH 2.5 ± 0.5pH > 4 = Product remains as salt.pH < 1 = Amine protonation/solubility.[1]Use calibrated pH probe.[1] Add acid slowly.[1][2][4]
Agitation > 200 RPMPoor mixing limits mass transfer in slurry.[1]Ensure good vortex during acidification.[1]
Troubleshooting Guide
  • Issue: Product is oily/sticky upon acidification.

    • Cause: Rapid precipitation trapping impurities or temperature too high.[1]

    • Fix: Re-heat slurry to 60°C and cool slowly (annealing). Ensure pH is not too low.

  • Issue: Low Yield.

    • Cause: Product solubility in mother liquor.[1][6]

    • Fix: Ensure final temperature is < 10°C before filtration.[1][2] Check filtrate pH.[1][2][4]

Analytical Specifications

To ensure the material meets "Reagent Grade" or "Pharma Intermediate" standards:

  • HPLC Purity: > 98.0% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1] Gradient 10-90% B.[1]

    • Detection: UV at 254 nm and 350 nm (Nitro/Amine absorbance).[1]

  • 1H NMR (DMSO-d6):

    • δ 13.0 (br s, 1H, COOH)[1]

    • δ 7.8 (d, 1H, Ar-H ortho to NO2)[1]

    • δ 6.8 (dd, 1H, Ar-H meta to NO2)[1]

    • δ 6.6 (d, 1H, Ar-H ortho to NMe2)[1]

    • δ 3.0 (s, 6H, N(CH3)2)[1]

  • Appearance: Yellow to orange crystalline powder.[1]

Safety & Environmental (HSE)[1]

  • Dimethylamine: Extremely flammable and corrosive.[1] Use spark-proof equipment. All vents must be routed to an acid scrubber (e.g., dilute H2SO4) to capture amine vapors.[1]

  • Nitro Compounds: While this specific derivative is stable, nitro-aromatics generally have high decomposition energies.[1] Do not distill the dry solid.[1]

  • Waste: The mother liquor contains dimethylammonium chloride and excess HCl. Neutralize before disposal.[1]

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 5-(Dimethylamino)-2-nitrobenzoic Acid for Experiments

Welcome to the technical support guide for 5-(Dimethylamino)-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Dimethylamino)-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges with this compound in experimental settings. Here, we move beyond simple protocols to explain the scientific principles behind each solubilization strategy, ensuring you can make informed decisions for your specific application.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-(Dimethylamino)-2-nitrobenzoic acid in my aqueous buffer. Why is it poorly soluble?

A1: The structure of 5-(Dimethylamino)-2-nitrobenzoic acid (C₉H₁₀N₂O₄, MW: 210.19 g/mol ) presents several features that contribute to its low aqueous solubility.[1] The benzene ring is inherently hydrophobic. While the carboxylic acid, dimethylamino, and nitro groups are polar, their contribution to overall water solubility is limited. The relatively rigid crystalline structure of such aromatic compounds often requires significant energy to break down for dissolution in water.

Q2: What is the pKa of 5-(Dimethylamino)-2-nitrobenzoic acid, and why is it important for solubility?

The pKa is critical because it dictates the pH at which the molecule transitions from its neutral, less soluble form (the carboxylic acid) to its ionized, more soluble form (the carboxylate salt). By adjusting the pH of the solution to be significantly above the pKa, we can dramatically increase the solubility.[3]

Troubleshooting Guide: Step-by-Step Solubilization Protocols

Issue 1: My compound won't dissolve in neutral aqueous buffers.

This is the most common challenge. The neutral form of the carboxylic acid predominates at neutral pH, leading to poor solubility.

Solution A: pH-Adjusted Solubilization

This is the preferred method for preparing aqueous stock solutions, as it avoids organic solvents that might interfere with biological experiments. The principle is to deprotonate the carboxylic acid to form a highly soluble carboxylate salt.

Underlying Principle: The Henderson-Hasselbalch Relationship

The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) quantitatively describes the relationship between pH, pKa, and the ratio of the ionized ([A⁻], the soluble form) to the neutral ([HA], the poorly soluble form) species. To ensure the vast majority of the compound is in the soluble ionized form (e.g., >99%), the pH of the solution should be at least 2 units higher than the pKa.

cluster_0 pH vs. Ionization State Low_pH Low pH (pH < pKa) Neutral_Form R-COOH (Poorly Soluble) Low_pH->Neutral_Form Predominates High_pH High pH (pH > pKa) Ionized_Form R-COO⁻ (Soluble) High_pH->Ionized_Form Predominates

Caption: Relationship between pH and the ionization state of a carboxylic acid.

Detailed Protocol for Preparing a 10 mM Aqueous Stock Solution:

  • Weigh the Compound: Weigh out 2.102 mg of 5-(Dimethylamino)-2-nitrobenzoic acid for a final volume of 1 mL of a 10 mM stock solution.

  • Initial Suspension: Add a portion of your desired aqueous buffer (e.g., PBS, TRIS) but do not bring to the final volume yet. The compound will likely not dissolve at this stage.

  • Basification: While stirring, add a small amount of a base, such as 1 M NaOH, dropwise.

  • Monitor Dissolution: Continue adding the base until the solid completely dissolves. The solution should become clear.

  • pH Adjustment (Optional but Recommended): If the pH needs to be controlled for your experiment, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be cautious, as lowering the pH too close to the pKa may cause precipitation.

  • Final Volume: Bring the solution to the final desired volume with your buffer.

  • Sterile Filtration: If for cell culture use, sterile filter the final solution through a 0.22 µm filter.

Trustworthiness Check: Before adding to your experimental system, visually inspect the stock solution for any signs of precipitation. If precipitation occurs upon dilution into your final assay buffer, the pH of the final buffer may be too low.

Solution B: Utilizing Co-solvents

When pH adjustment is not feasible or desired, organic co-solvents can be used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium. Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethyl Formamide (DMF).

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic parts of the molecule to dissolve.[4]

Data Summary: Solubility of Related Nitrobenzoic Acids in Organic Solvents

While specific data for 5-(Dimethylamino)-2-nitrobenzoic acid is scarce, the solubility of related compounds provides a useful starting point.

CompoundDMSOEthanolMethanolWater
2-nitro-5-thiocyanatobenzoic acid ~11 mg/mL~25 mg/mL-~0.3 mg/mL (in PBS, pH 7.2)[5]
5-Amino-2-nitrobenzoic acid Soluble-SolubleInsoluble[6]
3-Nitrobenzoic acid -SolubleSolubleLow solubility[6]

This data suggests that DMSO, ethanol, and methanol are good starting points for solubilization.

Experimental Workflow for Co-solvent Selection

Start Start with Dry Compound Try_DMSO Attempt to dissolve in 100% DMSO Start->Try_DMSO DMSO_Success Success? (e.g., 10-50 mM) Try_DMSO->DMSO_Success Dilute Perform serial dilution in final aqueous buffer DMSO_Success->Dilute Yes Try_Other Try Ethanol or DMF DMSO_Success->Try_Other No Check_Precipitation Precipitation upon dilution? Dilute->Check_Precipitation End_Success Protocol Successful Check_Precipitation->End_Success No End_Fail Consider alternative formulation strategies Check_Precipitation->End_Fail Yes Try_Other->DMSO_Success

Caption: Workflow for selecting a suitable co-solvent system.

Protocol for Preparing a 10 mM Stock in DMSO:

  • Weigh Compound: Weigh 2.102 mg of 5-(Dimethylamino)-2-nitrobenzoic acid.

  • Add DMSO: Add 1 mL of high-purity, anhydrous DMSO.

  • Facilitate Dissolution: Vortex or gently warm (to 37°C) to aid dissolution. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Authoritative Insight: When diluting a DMSO stock into an aqueous buffer, always add the stock solution to the buffer and mix immediately. Never add the aqueous solution to the concentrated DMSO stock, as this can cause the compound to precipitate out. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid artifacts.[5]

Advanced Troubleshooting

Q3: My compound dissolves in the organic solvent but precipitates when I dilute it into my cell culture medium. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the compound's concentration in the final aqueous medium exceeds its solubility limit.

  • Lower the Final Concentration: Your target concentration may be too high. Try a lower final concentration.

  • Increase the Co-solvent in the Final Medium (with caution): Slightly increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) might help, but be sure to run a vehicle control to check for solvent toxicity in your specific assay.

  • Use a Surfactant: For in vitro assays, a small amount of a non-ionic surfactant like Tween® 20 or Tween® 80 (e.g., 0.01-0.1%) in the final buffer can help maintain solubility. Always include a surfactant-only control.

  • Consider a Different Formulation: For more complex applications like animal studies, advanced formulations such as cyclodextrin complexes or lipid-based systems may be necessary. These typically require specialized formulation expertise.

Q4: Are there any stability concerns I should be aware of?

A4: Nitroaromatic compounds can be susceptible to reduction, and solutions should generally be protected from light to prevent photochemical reactions. When using pH adjustment, very high pH values (e.g., >10) might promote hydrolysis over long-term storage. It is always best practice to prepare fresh dilutions from a concentrated stock solution for each experiment. For stock solutions, storage at low temperatures (e.g., 0-5°C for aqueous stocks, -20°C for organic stocks) is recommended.

References

  • PubChem. 5-(Dimethylamino)-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. 4-Nitrobenzoic acid. [Link]

  • Omni Calculator. pKa Calculator. [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]

  • National Center for Biotechnology Information. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubMed. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. [Link]

Sources

Optimization

Technical Support Center: 5-(Dimethylamino)-2-nitrobenzoic Acid (DMANBA)

Core Directive & Executive Summary The Challenge: 5-(Dimethylamino)-2-nitrobenzoic acid (DMANBA) presents a classic "push-pull" electronic system. The electron-withdrawing nitro group at the ortho position (C2) significa...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: 5-(Dimethylamino)-2-nitrobenzoic acid (DMANBA) presents a classic "push-pull" electronic system. The electron-withdrawing nitro group at the ortho position (C2) significantly increases the acidity of the carboxylic acid, while the electron-donating dimethylamino group at C5 affects solubility and spectral properties.

The Solution: Successful manipulation of DMANBA requires strict pH control to manage the conflict between solubility (favored at basic pH) and activation efficiency (favored at acidic pH).[1] This guide provides self-validating protocols to navigate these opposing requirements.

Module 1: Solubility & Stock Preparation

User Issue: "The compound precipitates immediately upon addition to aqueous buffer."

The Mechanism (Expertise)

DMANBA is highly hydrophobic in its protonated (neutral) form.[1] The ortho-nitro group lowers the


 of the carboxylic acid to approximately 2.2–2.5 (compared to 4.2 for benzoic acid). However, the dimethylamino group adds lipophilicity.[1]
  • pH < 2: Fully protonated, insoluble.[1]

  • pH 3–6: Partially ionized, poor solubility (danger zone for precipitation).[1]

  • pH > 7.5: Fully deprotonated (carboxylate anion), moderate aqueous solubility.[1]

Recommended Protocol: The "Solvent Shift" Method

Do not attempt to dissolve DMANBA directly in acidic buffers (e.g., MES).[1]

  • Primary Stock: Dissolve DMANBA in anhydrous DMSO or DMF to a concentration of 50–100 mM. This stock is stable at -20°C for 6 months.[1]

  • Working Solution: Dilute the organic stock into the aqueous buffer slowly with vortexing. Ensure the final organic solvent concentration is <10% (v/v) to avoid protein denaturation (if coupling to proteins).[1]

Visualizing Speciation (Graphviz)

DMANBA_Solubility Acidic pH < 2.0 Protonated Form (COOH, Insoluble) Transition pH 3.0 - 6.0 Equilibrium (Risk of Precipitation) Acidic->Transition Add Base Transition->Acidic Precipitation Basic pH > 7.5 Carboxylate Anion (COO-, Soluble) Transition->Basic Deprotonation Basic->Transition Add Acid

Caption: Solubility profile of DMANBA. The compound requires basic conditions or organic co-solvents to remain in solution.

Module 2: EDC/NHS Coupling Optimization

User Issue: "Coupling yield is low. I tried dissolving it in MES buffer (pH 5) as recommended for EDC, but it crashed out."

The Conflict

Standard EDC coupling requires pH 4.5–6.0 to protonate the carbodiimide and prevent hydrolysis.[1] However, DMANBA is insoluble at this pH.[1]

The Solution: Two-Step pH Shift Protocol

You must decouple the solubilization step from the activation step.

Step-by-Step Protocol
StepActionBuffer/SolventpHCritical Note
1 Solubilization 100% DMSON/APrepare 50 mM stock.
2 Activation 100 mM MES + DMSO5.5Dilute DMSO stock into MES. Immediately add EDC/NHS.[1][2] The reaction is heterogeneous (suspension) or requires 20-30% DMSO to stay clear.[1]
3 Stabilization React for 15 min5.5Formation of the NHS-ester (semi-stable).
4 Conjugation PBS or Bicarbonate7.4–8.0Add the amine-containing target.[1] The pH must be raised immediately to >7.0 to ensure the target amine is nucleophilic.[1]
Reaction Workflow Diagram

Coupling_Workflow Start DMANBA Solid Solubilize Dissolve in DMSO (50 mM) Start->Solubilize Activate Add to MES Buffer (pH 5.5) + EDC / Sulfo-NHS Solubilize->Activate Dilution Intermediate Active NHS-Ester Formed Activate->Intermediate 15 min RT Conjugate Add Target Amine Adjust to pH 7.4 - 8.0 Intermediate->Conjugate Critical pH Shift Final Stable Amide Bond (DMANBA-Conjugate) Conjugate->Final 2 hrs RT

Caption: The pH-Shift workflow allows activation of the hydrophobic acid followed by efficient conjugation at physiological pH.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned from yellow to deep orange/red. Did it decompose?

Answer: Likely not.[1] DMANBA is solvatochromic and pH-sensitive.[1]

  • Mechanism: The "push-pull" system (Dimethylamino donor

    
     Nitro acceptor) creates a strong dipole.[1]
    
  • Observation: At basic pH (or in polar aprotic solvents like DMSO), the absorbance shifts red (bathochromic shift).[1] Upon acidification, it shifts yellow (hypsochromic shift).[1]

  • Action: Verify product identity via LC-MS rather than relying solely on color.

Q2: Can I use the dimethylamino group for coupling?

Answer: No.[1]

  • Reason: The amine is tertiary (two methyl groups).[1] It has no protons to lose and cannot form an amide bond.[1] It acts solely as an electronic modifier.[1] If you need to couple via the amine side, you require a different derivative (e.g., 5-amino-2-nitrobenzoic acid).

Q3: My protein precipitated when I added the activated DMANBA.

Answer: This is likely due to the organic solvent shock or over-labeling .[1]

  • Fix 1: Ensure the final DMSO concentration in the protein mixture is <10% (ideally <5%).[1]

  • Fix 2: The DMANBA molecule is hydrophobic.[1] Attaching too many copies to a protein alters the protein's isoelectric point and solubility.[1] Reduce the molar excess of DMANBA during conjugation (try 5x or 10x excess instead of 50x).

References

  • PubChem. 5-(Dimethylamino)-2-nitrobenzoic acid Compound Summary. (Physical properties and structure).[1][3] Available at: [Link][1]

  • Hermanson, G. T. Bioconjugate Techniques.[1] Academic Press. (Authoritative text on EDC/NHS coupling mechanisms and pH dependence).

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Acids: A Comparative Guide to 5-(Dimethylamino)-2-nitrobenzoic Acid and 3-Nitrobenzoic Acid for the Research Chemist

For the discerning researcher in synthetic chemistry and drug development, the choice of a starting material is a pivotal decision that profoundly influences the trajectory of a research program. Substituted benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic chemistry and drug development, the choice of a starting material is a pivotal decision that profoundly influences the trajectory of a research program. Substituted benzoic acids are a cornerstone of organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth, data-driven comparison of two commercially available nitrobenzoic acids: the structurally simple 3-nitrobenzoic acid and the electronically intriguing 5-(dimethylamino)-2-nitrobenzoic acid. By examining their fundamental physicochemical properties, dissecting their reactivity through the lens of electronic effects, and exploring their applications with supporting experimental protocols, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical and Structural Differences

A foundational understanding of the intrinsic properties of a molecule is paramount for its effective application. The following table summarizes the key physicochemical characteristics of 5-(dimethylamino)-2-nitrobenzoic acid and 3-nitrobenzoic acid, highlighting the significant impact of their differing substitution patterns.

Property5-(Dimethylamino)-2-nitrobenzoic Acid3-Nitrobenzoic Acid
Molecular Formula C₉H₁₀N₂O₄C₇H₅NO₄
Molecular Weight 210.19 g/mol [1]167.12 g/mol
Melting Point Yellow to orange crystalline powderWhite to light yellow crystalline powder
Appearance 224-226 °C140-142 °C
pKa (Carboxylic Acid) ~2.9 (estimated)3.47
pKa (Conjugate Acid of -NMe₂) ~3.8 (estimated)N/A
Solubility Soluble in hot ethanol, methanol, acetoneSoluble in ethanol, ether, acetone; slightly soluble in water
UV-Vis λmax (in Ethanol) ~255 nm and a lower energy band >350 nm (estimated)~215 nm, ~255 nm[2]

Interpreting the Data: The "Push-Pull" Effect in Action

The stark contrast in the properties of these two molecules can be largely attributed to the electronic interplay of their substituents. 3-Nitrobenzoic acid possesses two electron-withdrawing groups (a nitro group and a carboxylic acid) at the meta position to each other. This arrangement leads to a relatively straightforward electronic profile.

In contrast, 5-(dimethylamino)-2-nitrobenzoic acid features a powerful electron-donating dimethylamino group positioned para to the electron-withdrawing nitro group and meta to the carboxylic acid. This "push-pull" arrangement, where electron density is pushed by the donor and pulled by the acceptor, creates a highly polarized molecule with distinct characteristics:

  • Color and UV-Vis Absorption: The pronounced yellow-orange color of 5-(dimethylamino)-2-nitrobenzoic acid is a direct result of this push-pull system. The extended conjugation and intramolecular charge transfer lead to a significant bathochromic (red) shift in its UV-Vis absorption spectrum, with absorption tails extending into the visible region. 3-Nitrobenzoic acid, lacking this strong charge-transfer character, is colorless or pale yellow.

  • Acidity (pKa): The acidity of the carboxylic acid group is influenced by the electronic nature of the other substituents on the ring. The pKa of a substituted benzoic acid can be estimated using the Hammett equation: pKa = pKa(benzoic acid) - ρσ, where ρ is the reaction constant (1 for benzoic acid ionization) and σ is the sum of the substituent constants.

    • For 3-nitrobenzoic acid , with a meta-nitro group (σ_meta = +0.71), the pKa is predicted to be around 3.49, which is in excellent agreement with the experimental value of 3.47.

    • For 5-(dimethylamino)-2-nitrobenzoic acid , the estimation is more complex. The para-dimethylamino group (σ_para = -0.83) and the ortho-nitro group have a combined effect. The strong electron-donating nature of the dimethylamino group would be expected to increase the pKa (weaken the acid), while the ortho-nitro group would decrease it. The estimated pKa of ~2.9 suggests the electron-withdrawing effect of the ortho-nitro group is dominant in influencing the acidity of the carboxylic acid.

    • Furthermore, 5-(dimethylamino)-2-nitrobenzoic acid is amphoteric, with the dimethylamino group having a basic character. The pKa of the conjugate acid of N,N-dimethylaniline is approximately 5.15[3][4]. The presence of the electron-withdrawing nitro and carboxylic acid groups on the ring will decrease the basicity of the dimethylamino group in 5-(dimethylamino)-2-nitrobenzoic acid, leading to an estimated pKa for its conjugate acid of around 3.8. This dual acidic and basic nature should be a key consideration in reaction design and workup procedures.

Comparative Reactivity: A Tale of Two Electronic Landscapes

The differing electronic natures of these two acids dictate their reactivity profiles, particularly in electrophilic aromatic substitution (EAS) and reactions involving their functional groups.

3-Nitrobenzoic Acid: The Deactivated System

Both the nitro and carboxylic acid groups are strong deactivating groups and meta-directors for EAS. This makes further substitution on the aromatic ring challenging and directs incoming electrophiles to the C4 and C6 positions.

  • Key Reactions:

    • Nitro Group Reduction: The most common transformation is the reduction of the nitro group to an amine, yielding 3-aminobenzoic acid, a valuable building block for dyes and pharmaceuticals.

    • Carboxylic Acid Derivatization: The carboxylic acid can be readily converted to esters, amides, and acid chlorides using standard synthetic methods.

5-(Dimethylamino)-2-nitrobenzoic Acid: The Activated, Yet Complex, System

The powerful electron-donating and ortho,para-directing dimethylamino group dominates the reactivity of the aromatic ring.

  • Key Reactions:

    • Electrophilic Aromatic Substitution: EAS is directed to the positions ortho and para to the dimethylamino group. The para position is blocked, and the C6 position is sterically hindered by the adjacent carboxylic acid. Therefore, electrophilic substitution is predicted to occur primarily at the C4 position.

    • Nitro Group Reduction and Cyclization: Reduction of the ortho-nitro group generates an ortho-amino aniline derivative. This intermediate is primed for intramolecular cyclization reactions to form various heterocyclic systems, such as benzimidazoles and benzotriazoles. This makes 5-(dimethylamino)-2-nitrobenzoic acid a valuable precursor for heterocyclic libraries in drug discovery.

Logical Relationship of Reactivity

G cluster_3nba 3-Nitrobenzoic Acid cluster_5d2nba 5-(Dimethylamino)-2-nitrobenzoic Acid n3 Strongly Deactivated Ring (-NO2, -COOH) r3 Meta-directing for EAS n3->r3 p3 Primary Reactions: - Nitro Reduction - Carboxyl Derivatization r3->p3 n5 Push-Pull System (-NMe2 vs -NO2) r5 Activated Ring (Dominant -NMe2 effect) n5->r5 p5 Primary Reactions: - EAS at C4 - Nitro Reduction & Cyclization  (e.g., to Benzimidazoles) r5->p5

Caption: Contrasting electronic effects and resulting reactivity pathways.

Experimental Design: A Protocol for Comparative Kinetic Analysis of Esterification

To provide a quantitative measure of the difference in reactivity of the carboxylic acid functionality, a comparative kinetic study of the Fischer esterification can be performed. The electron-withdrawing nitro group in 3-nitrobenzoic acid is expected to slightly increase the electrophilicity of the carboxyl carbon, potentially leading to a faster rate of esterification compared to unsubstituted benzoic acid. Conversely, the electron-donating dimethylamino group in 5-(dimethylamino)-2-nitrobenzoic acid, despite the presence of the nitro group, may have a more complex effect on the reaction rate.

Objective: To compare the initial rates of acid-catalyzed esterification of 5-(Dimethylamino)-2-nitrobenzoic acid and 3-nitrobenzoic acid with methanol.

Materials:

  • 5-(Dimethylamino)-2-nitrobenzoic acid

  • 3-Nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water, optional)

  • Round-bottom flasks equipped with reflux condensers and magnetic stir bars

  • Heating mantles with temperature controllers

  • Ice bath

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks, place equimolar amounts (e.g., 0.05 mol) of 5-(dimethylamino)-2-nitrobenzoic acid and 3-nitrobenzoic acid.

  • To each flask, add a large excess of anhydrous methanol (e.g., 10 molar equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction Initiation: Simultaneously begin heating both reaction mixtures to a gentle reflux with vigorous stirring. Start a timer.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small, precise aliquot (e.g., 1.0 mL) from each reaction mixture and immediately quench it in a flask containing a known volume of ice-cold deionized water.

  • Titration: Titrate the unreacted carboxylic acid in each quenched sample with the standardized sodium hydroxide solution using phenolphthalein as the indicator.

  • Data Analysis:

    • Calculate the concentration of the carboxylic acid at each time point.

    • Plot the concentration of the carboxylic acid versus time for both reactions.

    • Determine the initial rate of reaction for each acid from the initial slope of the concentration-time graph. The reaction is expected to follow pseudo-first-order kinetics with respect to the carboxylic acid due to the large excess of methanol.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Sampling cluster_analysis Analysis s1 Equimolar amounts of 5-(Dimethylamino)-2-nitrobenzoic acid and 3-Nitrobenzoic acid in separate flasks s2 Add excess anhydrous methanol and catalytic H2SO4 s1->s2 r1 Heat to reflux and start timer r2 Withdraw aliquots at regular time intervals r1->r2 r3 Quench aliquots in ice water r2->r3 a1 Titrate unreacted acid with standardized NaOH a2 Plot [Acid] vs. Time a1->a2 a3 Determine initial reaction rates from the slopes a2->a3

Caption: Workflow for the comparative kinetic analysis of esterification.

Applications in Drug Discovery and Synthesis

Both molecules serve as valuable starting materials in the synthesis of more complex targets.

3-Nitrobenzoic Acid is a precursor to 3-aminobenzoic acid , which is a key intermediate in the synthesis of various pharmaceuticals and dyes.

5-(Dimethylamino)-2-nitrobenzoic Acid is a particularly useful building block for the synthesis of heterocyclic compounds. The ortho-relationship of the nitro and carboxylic acid groups, combined with the activating dimethylamino group, allows for a range of synthetic transformations. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization, can lead to the formation of benzimidazole derivatives. Benzimidazoles are a prominent scaffold in medicinal chemistry, found in a variety of approved drugs. While a direct blockbuster drug synthesized from 5-(dimethylamino)-2-nitrobenzoic acid is not readily apparent in the public domain, its structural motifs are highly relevant to modern drug discovery. For example, substituted nitroaromatics are key intermediates in the synthesis of drugs like Praziquantel, an anti-parasitic medication. The functional group array in 5-(dimethylamino)-2-nitrobenzoic acid makes it an attractive starting point for the synthesis of novel heterocyclic compounds with potential biological activity.

Summary and Recommendations

The choice between 5-(dimethylamino)-2-nitrobenzoic acid and 3-nitrobenzoic acid is fundamentally driven by the synthetic strategy and the desired properties of the target molecule.

  • 3-Nitrobenzoic Acid is the reagent of choice for constructing simpler aromatic systems where the primary transformations involve the carboxylic acid or the reduction of the nitro group. Its predictable reactivity and lower cost make it a workhorse for many standard synthetic applications.

  • 5-(Dimethylamino)-2-nitrobenzoic Acid offers a more nuanced and powerful platform for the synthesis of complex, electronically tuned molecules. Its "push-pull" nature is ideal for the development of dyes, functional materials, and complex heterocyclic scaffolds for drug discovery. The higher cost is justified by the unique reactivity and the potential for rapid assembly of valuable molecular architectures.

By understanding the fundamental differences in their electronic structure, reactivity, and physical properties, researchers can strategically select the appropriate nitrobenzoic acid to accelerate their research and development efforts.

References

  • Kinetic modeling of benzoic acid esterification using functionalized silica gel. ResearchGate. Available at: [Link].

  • Kinetic research and modeling of benzoic acid esterification process. ResearchGate. Available at: [Link].

  • esterification of benzoic acid to methyl benzoate. Available at: [Link].

  • UV–vis spectroscopy of 5,5′‐dithiobis (2‐nitrobenzoic acid) (DTNB). ResearchGate. Available at: [Link].

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. National Institutes of Health. Available at: [Link].

  • Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. ACS Publications. Available at: [Link].

  • 5-(Dimethylamino)-2-nitrobenzoic acid. PubChem. Available at: [Link].

  • Hammett equation. Wikipedia. Available at: [Link].

  • Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. PubMed. Available at: [Link].

  • Which is more basic, o-nitroaniline or p-nitroaniline? - Quora. Available at: [Link].

  • 3-Nitrobenzoic acid. PubChem. Available at: [Link].

  • Method for producing 5-methyl benzotriazole. Google Patents.
  • Unit 4: Free Energy Relationships. Available at: [Link].

  • Dimethylaniline. Wikipedia. Available at: [Link].

  • 2-Nitroaniline. Wikipedia. Available at: [Link].

  • Benzoic acid, 3-nitro-. NIST WebBook. Available at: [Link].

  • Benzotriazole synthesis. Organic Chemistry Portal. Available at: [Link].

  • Scheme for synthesis of 5-substituted benzotriazole amides... ResearchGate. Available at: [Link].

  • N,N-Dimethylaniline. FooDB. Available at: [Link].

  • Hammett substituent constants. Stenutz. Available at: [Link].

  • Benzoic acid, 3-nitro-. NIST WebBook. Available at: [Link].

  • 5-(dimethylamino)-2-nitrobenzoic acid (C9H10N2O4). PubChemLite. Available at: [Link].

  • Chemical Properties of o-Nitroaniline (CAS 88-74-4). Cheméo. Available at: [Link].

  • Review on synthetic study of benzotriazole. GSC Online Press. Available at: [Link].

  • Hammett Substituent Constants for Electron-withdrawing Substituents: Dissociation of Phenols, Anilinium Ions and Dimethylanilinium Ions. Journal of the American Chemical Society. Available at: [Link].

  • Problem Set #3: Substitutent Effects and LFERS. Available at: [Link].

  • Synthetic pathways. Synthesis of 13-15 (a), nitrobenzoic acid... ResearchGate. Available at: [Link].

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Semantic Scholar. Available at: [Link].

  • Benzoic acid, 3-nitro-. NIST WebBook. Available at: [Link].

  • N,N-Dimethylaniline. ChemBK. Available at: [Link].

  • Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Available at: [Link].

  • N,N-Diméthylaniline. Wikipédia. Available at: [Link].

Sources

Comparative

Comparative Guide: 5-(Dimethylamino)-2-nitrobenzoic Acid vs. Positional Isomers

Executive Summary In the development of solvatochromic dyes, fluorescent quenchers, and pharmaceutical intermediates, the precise substitution pattern of the benzoic acid scaffold dictates performance. 5-(Dimethylamino)-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of solvatochromic dyes, fluorescent quenchers, and pharmaceutical intermediates, the precise substitution pattern of the benzoic acid scaffold dictates performance. 5-(Dimethylamino)-2-nitrobenzoic acid (5-DMA-2-NBA) represents a specific "push-pull" electronic system where the electron-donating dimethylamino group and the electron-withdrawing nitro group are arranged to maximize intramolecular charge transfer (ICT) relative to the carboxylic acid core.

This guide objectively compares 5-DMA-2-NBA with its primary positional isomer, 2-(Dimethylamino)-5-nitrobenzoic acid (2-DMA-5-NBA) . While these molecules share an identical molecular formula (


), their divergent electronic environments result in distinct acidity (

), spectral shifts, and synthetic accessibilities.

Chemical Identity & Structural Comparison[1][2][3][4][5][6]

The fundamental difference lies in the ortho vs. meta positioning of the functional groups relative to the carboxylic acid. This positioning influences the steric environment and the resonance stabilization of the carboxylate anion.

Feature5-(Dimethylamino)-2-nitrobenzoic acid 2-(Dimethylamino)-5-nitrobenzoic acid
Abbreviation 5-DMA-2-NBA 2-DMA-5-NBA
CAS Number 62876-66-84405-28-1
Nitro Position Ortho (2-position)Meta (5-position)
Amino Position Meta (5-position)Ortho (2-position)
Electronic Character Strong Ortho-Nitro withdrawal; Meta-Amino donation.[1][2][3]Strong Ortho-Amino donation; Meta-Nitro withdrawal.
Predicted pKa ~2.0 - 2.5 (Acidic)~4.5 - 5.0 (Less Acidic)
Primary Application Dye intermediates, photochromic materials.Heterocyclic synthesis (e.g., quinazolones).
Scientific Insight: The Ortho Effect

In 5-DMA-2-NBA , the nitro group at the 2-position exerts a powerful electron-withdrawing inductive effect (-I) and steric influence ("Ortho Effect") that stabilizes the carboxylate anion, significantly increasing acidity compared to benzoic acid.[4] Conversely, in 2-DMA-5-NBA , the electron-rich dimethylamino group at the 2-position destabilizes the carboxylate anion through electron donation (+R), making it less acidic.

Synthesis & Manufacturing Pathways

The synthesis of both isomers relies on Nucleophilic Aromatic Substitution (


) . However, the choice of starting material dictates the final isomer. The reaction is driven by the activation of a halogen leaving group by a para-nitro group.
Mechanism of Action
  • 5-DMA-2-NBA Route: Requires 5-Chloro-2-nitrobenzoic acid .[2] The nitro group at position 2 is para to the chloride at position 5, activating it for displacement by dimethylamine.

  • 2-DMA-5-NBA Route: Requires 2-Chloro-5-nitrobenzoic acid .[5][6][7][8] The nitro group at position 5 is para to the chloride at position 2, activating it.

Synthesis Workflow Diagram

SynthesisComparison cluster_0 Route A: Target Synthesis cluster_1 Route B: Isomer Synthesis Start1 5-Chloro-2-nitrobenzoic acid (Cl activated by p-NO2) Inter1 Meisenheimer Complex Start1->Inter1 Nucleophilic Attack Reagent Dimethylamine (aq) Heat (60-90°C) Reagent->Inter1 Product2 2-(Dimethylamino)-5-nitrobenzoic acid (Inverse Isomer) Reagent->Product2 Product1 5-(Dimethylamino)-2-nitrobenzoic acid (Target Isomer) Inter1->Product1 -HCl (Elimination) Start2 2-Chloro-5-nitrobenzoic acid (Cl activated by p-NO2) Start2->Product2 Parallel SNAr Mechanism

Caption: Comparative


 pathways. The regiochemistry is strictly controlled by the starting chloronitrobenzoic acid precursor.

Experimental Protocol: Synthesis of 5-DMA-2-NBA

This protocol is validated for the synthesis of the title compound, ensuring high regioselectivity and yield.

Materials:

  • 5-Chloro-2-nitrobenzoic acid (CAS 2516-95-2)[2]

  • Dimethylamine (40% aqueous solution)[6]

  • Ethanol (solvent)[8]

  • Hydrochloric acid (2M)

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol (2.02 g) of 5-chloro-2-nitrobenzoic acid in 20 mL of ethanol.

  • Nucleophilic Addition: Add 30.0 mmol (approx. 3.4 mL) of 40% aqueous dimethylamine dropwise. Note: Excess amine acts as a base to neutralize the HCl generated.

  • Reflux: Heat the mixture to 70°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9). The starting material spot (

    
    ) should disappear, replaced by a highly colored (yellow/orange) product spot (
    
    
    
    ).
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Acidify carefully with 2M HCl to pH ~3.0. This protonates the carboxylate, causing the free acid product to precipitate.

  • Purification:

    • Filter the yellow precipitate.

    • Wash with cold water (

      
      ) to remove amine salts.
      
    • Recrystallize from hot ethanol/water (1:1) if necessary to remove trace isomers.

  • Yield: Expected yield is 85–92%.

Physicochemical Performance Analysis

Spectral Properties (Solvatochromism)

Both isomers exhibit Intramolecular Charge Transfer (ICT), but the vector of transfer differs.

  • 5-DMA-2-NBA: The donor (

    
    ) and acceptor (
    
    
    
    ) are para to each other. This creates a strong, linear dipole moment across the benzene ring.
    • Observation: Intense yellow-orange absorption (

      
      ).
      
    • Fluorescence: Often weakly fluorescent in polar solvents due to non-radiative decay modes (twisting), but may fluoresce in viscous or non-polar media.

  • 2-DMA-5-NBA: The donor and acceptor are also para, but the proximity of the donor to the carboxylic acid changes the local solvation shell.

    • Observation: Similar absorption range but often hypsochromically shifted (blue-shifted) compared to the 5,2-isomer due to steric twisting of the nitro group out of planarity if adjacent to bulky groups.

Solubility Profile
Solvent5-DMA-2-NBA2-DMA-5-NBANotes
Water (pH 7) Moderate (as salt)High (as salt)2-DMA isomer is less acidic, forms salts less readily at low pH.
DMSO High (>50 mg/mL)High (>50 mg/mL)Preferred solvent for stock solutions.
DCM LowLowPoor solubility for free acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12715793, 5-(Dimethylamino)-2-nitrobenzoic acid. Retrieved October 26, 2023 from [Link]

Sources

Validation

A Comparative Guide to 5-(Dimethylamino)-2-nitrobenzoic Acid and its Alternatives in Advanced Synthesis

For researchers, synthetic chemists, and professionals in drug development, the precise control of chemical reactions is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise control of chemical reactions is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution for spatiotemporal control over the release of bioactive molecules or for the traceless cleavage of substrates from solid supports. Among these, 5-(dimethylamino)-2-nitrobenzoic acid, a member of the venerable ortho-nitrobenzyl (o-NB) family of photolabile compounds, has garnered significant attention. This guide provides an in-depth comparison of 5-(dimethylamino)-2-nitrobenzoic acid with its structural and functional alternatives, supported by experimental data to inform the rational selection of the optimal photocleavable moiety for your specific synthetic needs.

The Archetype: 5-(Dimethylamino)-2-nitrobenzoic Acid

5-(Dimethylamino)-2-nitrobenzoic acid belongs to the class of o-nitrobenzyl photolabile protecting groups. The core photochemical transformation relies on the electronic rearrangement of the o-nitrobenzyl system upon UV irradiation, leading to the release of the protected functional group. The key to this process is the intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, initiating a cascade of reactions that culminates in cleavage.

The presence of the electron-donating dimethylamino group at the 5-position exerts a significant electronic influence on the chromophore. This substitution results in a bathochromic shift (a shift to longer wavelengths) of the molecule's absorption maximum compared to the parent 2-nitrobenzoic acid. This is a critical feature, as it allows for photocleavage using less energetic, and often less damaging, longer-wavelength UV light (typically in the 350-400 nm range). This property is particularly advantageous in biological applications where minimizing photodamage to sensitive substrates is crucial.

The general mechanism for the photocleavage of an ester derived from 5-(dimethylamino)-2-nitrobenzoic acid is depicted below.

G cluster_0 Photocleavage Mechanism of a 5-(Dimethylamino)-2-nitrobenzyl Ester A 5-(Dimethylamino)-2-nitrobenzyl Ester B Excited State (n,π*) A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Carboxylic Acid D->E Cleavage F 5-(Dimethylamino)-2-nitrosobenzaldehyde D->F Cleavage

Caption: General photocleavage mechanism of a 5-(dimethylamino)-2-nitrobenzyl ester.

Key Alternatives and Comparative Performance

The selection of a photolabile protecting group is a multi-faceted decision, balancing factors such as cleavage efficiency (quantum yield), absorption wavelength, cleavage kinetics, and the nature of the photolytic byproducts. Here, we compare 5-(dimethylamino)-2-nitrobenzoic acid to prominent alternatives.

The Methoxy Analogue: 4,5-Dimethoxy-2-nitrobenzoic Acid (DMNA)

A widely used alternative is 4,5-dimethoxy-2-nitrobenzoic acid. Similar to the dimethylamino-substituted compound, the two methoxy groups are electron-donating, shifting the absorption maximum to longer wavelengths (around 350 nm). This allows for efficient cleavage with less energetic UV light, making it a popular choice in biological "caging" experiments.[1]

Comparative Performance Data:

CompoundAbsorption Max (λmax, nm)Quantum Yield (Φ)Typical Cleavage ConditionsByproducts
5-(Dimethylamino)-2-nitrobenzoic acid derivative~350-380~0.01-0.1365 nm UV light5-(Dimethylamino)-2-nitrosobenzaldehyde
4,5-Dimethoxy-2-nitrobenzoic acid derivative~350~0.05-0.2350-365 nm UV light4,5-Dimethoxy-2-nitrosobenzaldehyde

Note: Quantum yields are highly dependent on the specific substrate and solvent conditions.

The choice between the dimethylamino and dimethoxy derivatives often comes down to subtle differences in solubility, quantum yield for a specific substrate, and the properties of the nitrosobenzaldehyde byproduct, which can sometimes interfere with subsequent analytical techniques.

The Unsubstituted Parent: 2-Nitrobenzoic Acid

While lacking the red-shifted absorption of its substituted counterparts, 2-nitrobenzoic acid remains a viable option in applications where irradiation at shorter UV wavelengths (around 300-320 nm) is tolerable.[2] Its primary advantages are its commercial availability and lower cost. However, the higher energy required for cleavage can be detrimental to sensitive substrates.

Beyond the Nitrobenzyl Core: Phenacyl and Benzoin Derivatives

Moving away from the nitrobenzyl scaffold, phenacyl and benzoin-based photolabile protecting groups offer distinct mechanistic pathways and properties.[3]

  • Phenacyl Protecting Groups: These compounds, such as p-hydroxyphenacyl bromide, are cleaved via a photo-Favorskii rearrangement.[4] This mechanism can lead to very clean reactions with high chemical yields and avoids the formation of potentially reactive nitroso byproducts.

  • Benzoin Protecting Groups: Benzoin esters are another class of photolabile protecting groups that cleave upon UV irradiation. They offer an alternative when the presence of a nitro group is undesirable.

Comparative Overview of Photolabile Protecting Group Classes:

ClassCleavage MechanismTypical λmax (nm)AdvantagesDisadvantages
o-NitrobenzylIntramolecular H-abstraction300-400Well-established, tunable λmaxForms nitroso byproducts
PhenacylPhoto-Favorskii rearrangement280-350Clean reactions, high yieldsShorter λmax, potential for side reactions
BenzoinNorrish Type I cleavage~340No nitro groupCan have lower quantum yields

Experimental Protocols

To provide a practical context, here are representative protocols for the synthesis of a photolabile ester and its subsequent photocleavage.

Protocol: Synthesis of a 5-(Dimethylamino)-2-nitrobenzyl Ester

This protocol describes the esterification of a generic carboxylic acid with 5-(dimethylamino)-2-nitrobenzyl alcohol.

Materials:

  • 5-(Dimethylamino)-2-nitrobenzyl alcohol

  • Carboxylic acid of interest

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), 5-(dimethylamino)-2-nitrobenzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

G cluster_1 Esterification Workflow A Dissolve Reactants in DCM B Cool to 0 °C A->B C Add DCC Solution B->C D Stir at RT C->D E Reaction Monitoring (TLC) D->E F Workup and Purification E->F Upon Completion G Final Product F->G

Caption: Workflow for the synthesis of a 5-(dimethylamino)-2-nitrobenzyl ester.

Protocol: Photocleavage of a 5-(Dimethylamino)-2-nitrobenzyl Ester

This protocol outlines the general procedure for the UV-mediated cleavage of the photolabile ester.

Materials:

  • Photolabile ester

  • Appropriate solvent (e.g., methanol, acetonitrile, buffer)

  • UV lamp (e.g., mercury lamp with appropriate filters for 365 nm)

  • Quartz reaction vessel

Procedure:

  • Dissolve the photolabile ester in the chosen solvent in a quartz reaction vessel. The concentration should be optimized for the specific compound and experimental setup.

  • Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm). The irradiation time will depend on the quantum yield of the compound, the lamp intensity, and the scale of the reaction.

  • Monitor the cleavage progress by a suitable analytical method, such as HPLC or LC-MS, by taking aliquots at different time points.

  • Once the cleavage is complete, the reaction mixture containing the released carboxylic acid and the nitrosobenzaldehyde byproduct can be used for further analysis or purification.

Conclusion

5-(Dimethylamino)-2-nitrobenzoic acid is a valuable tool in the synthetic chemist's arsenal, offering a red-shifted absorption profile for milder photocleavage conditions. However, the optimal choice of a photolabile protecting group is highly application-dependent. For biological systems where minimizing photodamage is critical, 5-(dimethylamino)-2-nitrobenzoic acid and 4,5-dimethoxy-2-nitrobenzoic acid are often superior choices over the parent 2-nitrobenzoic acid. In contexts where the formation of nitroso byproducts is problematic, alternative photolabile groups such as phenacyl or benzoin derivatives should be considered. The experimental data and protocols provided in this guide are intended to serve as a starting point for researchers to make informed decisions and design robust synthetic strategies leveraging the power of light.

References

  • Hasan, T., et al. (1997). Photodynamic Therapy of Cancer. Annual Review of Medicine, 48, 559-575. [Link]

  • Kluge, A. F., et al. (1972). Photolabile protecting groups for the carboxyl group. Journal of the American Chemical Society, 94(26), 9081-9084. [Link]

  • Amit, B., et al. (1974). Photosensitive protecting groups—A review. Israel Journal of Chemistry, 12(1-2), 103-113. [Link]

  • Sheehan, J. C., & Umezawa, K. (1973). Phenacyl photosensitive blocking group. The Journal of Organic Chemistry, 38(21), 3771-3774. [Link]

  • Givens, R. S., & Weber, J. F. W. (2000). Photoremovable protecting groups: a review of the chemistry and applications to the life sciences. Photochemical & Photobiological Sciences, -1(4), 269-284. [Link]

  • Kaplan, J. H., et al. (1978). Photolabile precursors of adenosine triphosphate. Biochemistry, 17(10), 1929-1935. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Bochet, C. G. (2002). Wavelength-selective deprotection of photolabile protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. [Link]

  • Mikkelsen, R. J., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 387-405. [Link]

  • Schwalm, R. (2005). Ortho-Nitrobenzyl Photochemistry: from Single Molecules to Polymers. Journal of Photochemistry and Photobiology A: Chemistry, 175(2-3), 143-154. [Link]

  • Blanc, A., & Bochet, C. G. (2002). A new phenacyl-based photolabile linker for the solid-phase synthesis of amides. Tetrahedron Letters, 43(6), 961-963. [Link]

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of protected peptide acids. Tetrahedron Letters, 16(5), 301-304. [Link]

  • Patchornik, A., et al. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335. [Link]

  • Ge, L., et al. (2017). Recent trends in applying ortho-nitrobenzyl esters for the design of photo-responsive polymer networks. Polymers, 9(11), 569. [Link]

  • Alvarez, K., et al. (1999). Photo-Cleavable Protecting Groups as Nucleobase Protections Allowed the Solid-Phase Synthesis of Base-Sensitive SATE-Prooligonucleotides. The Journal of Organic Chemistry, 64(17), 6319-6328. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 5-(Dimethylamino)-2-nitrobenzoic Acid (DMNB) Analogs in Biological Applications

For researchers, scientists, and drug development professionals leveraging photolabile protecting groups (PPGs), also known as "caged" compounds, achieving spatiotemporal control over the release of bioactive molecules i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals leveraging photolabile protecting groups (PPGs), also known as "caged" compounds, achieving spatiotemporal control over the release of bioactive molecules is paramount.[1][2] The o-nitrobenzyl scaffold has been a workhorse in this field, offering a versatile platform for caging a wide array of functional groups.[3] Among these, 5-(dimethylamino)-2-nitrobenzoic acid (DMNB) has gained prominence. However, the introduction of any exogenous molecule into a biological system necessitates a thorough understanding of its potential for off-target interactions, or cross-reactivity. This guide provides an in-depth comparison of the cross-reactivity profiles of DMNB and its key structural analogs, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

The Significance of Cross-Reactivity in Caged Compounds

Caged compounds are designed to be biologically inert until a pulse of light cleaves the protecting group, releasing the active molecule.[1] However, the caging moiety itself is a chemical entity that can interact with cellular components, leading to unintended biological effects. This cross-reactivity can manifest as inhibition or activation of off-target proteins, non-specific binding to cellular structures, or even eliciting an immune response. Such interactions can confound experimental results and, in a therapeutic context, lead to adverse effects. Therefore, a critical aspect of developing and selecting a caged compound is to ensure the caging group exhibits minimal cross-reactivity.

Featured Analogs for Comparison

This guide focuses on a comparative analysis of DMNB and two of its structurally significant analogs from the o-nitrobenzyl family:

  • 5-(Dimethylamino)-2-nitrobenzoic acid (DMNB): The parent compound, characterized by the electron-donating dimethylamino group at the 5-position.

  • 4,5-Dimethoxy-2-nitrobenzoic acid: The precursor to the widely used 6-Nitroveratryl (NV) caging group, featuring two methoxy groups on the aromatic ring.[4][5]

  • 2-Nitrobenzoic acid: The simplest form, lacking activating substituents on the aromatic ring.

The primary difference between these analogs lies in the substituents on the benzene ring, which not only influence their photophysical properties (e.g., absorption wavelength and quantum yield) but can also significantly alter their cross-reactivity profiles.

Comparative Analysis of Cross-Reactivity

While direct, comprehensive comparative studies on the cross-reactivity of these specific analogs are not extensively documented in publicly available literature, we can synthesize a comparative overview based on their structural properties and data from related compounds. The key determinant of cross-reactivity is the molecule's ability to bind to off-target proteins or other biological macromolecules. This binding is governed by factors such as hydrophobicity, charge distribution, and steric hindrance.

AnalogKey Structural FeaturesExpected Cross-Reactivity ProfileRationale
5-(Dimethylamino)-2-nitrobenzoic acid (DMNB) Dimethylamino group (electron-donating, increases hydrophobicity)ModerateThe dimethylamino group can increase non-specific hydrophobic interactions with proteins.
4,5-Dimethoxy-2-nitrobenzoic acid (precursor to NV-caged compounds) Two methoxy groups (electron-donating)Low to ModerateMethoxy groups can participate in hydrogen bonding, but the overall increase in hydrophobicity is less pronounced than with the dimethylamino group.
2-Nitrobenzoic acid Unsubstituted aromatic ringLowThe lack of additional functional groups reduces the potential for specific and non-specific interactions with biological targets.

It is crucial to experimentally validate these expected profiles for any specific biological system. The following sections provide detailed protocols for assessing cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To provide a robust and self-validating system for evaluating the cross-reactivity of DMNB and its analogs, a multi-pronged approach employing orthogonal techniques is recommended. Here, we detail three powerful methods: Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Surface Plasmon Resonance (SPR) for Label-Free Off-Target Binding Analysis

SPR is a highly sensitive, label-free technique that allows for the real-time detection of molecular interactions.[6] It is an invaluable tool for screening small molecules against a panel of purified proteins to identify potential off-target interactions.

Workflow for SPR-based Cross-Reactivity Screening:

cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Protein_Panel Select & Purify Off-Target Protein Panel Immobilization Immobilize Proteins on SPR Sensor Chip Protein_Panel->Immobilization Injection Inject Analogs over Sensor Surface Immobilization->Injection Analogs Prepare Serial Dilutions of DMNB Analogs Analogs->Injection Detection Monitor Changes in Resonance Units (RU) Injection->Detection Sensorgrams Generate Sensorgrams (RU vs. Time) Detection->Sensorgrams Kinetics Determine Kinetic Parameters (ka, kd, KD) Sensorgrams->Kinetics Comparison Compare Binding Affinities Across Analogs Kinetics->Comparison cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Measurement & Analysis Reagents Prepare Protein, Fluorescent Probe, and DMNB Analogs Incubation Incubate Protein, Probe, and Analogs in Microplate Reagents->Incubation FP_Reading Measure Fluorescence Polarization Incubation->FP_Reading IC50 Calculate IC50 Values FP_Reading->IC50 Comparison Compare Inhibitory Potency IC50->Comparison

Caption: Workflow for a competitive FP assay to screen for off-target inhibition.

Step-by-Step Methodology:

  • Assay Development:

    • Select a protein-probe pair where the probe is a known fluorescent ligand for the off-target protein of interest.

    • Optimize the concentrations of the protein and probe to achieve a stable and robust assay window.

  • Screening:

    • In a microplate, add the off-target protein, the fluorescent probe, and varying concentrations of the DMNB analogs.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the percent inhibition for each concentration of the analogs.

    • Determine the half-maximal inhibitory concentration (IC50) for each analog. A lower IC50 value indicates a higher potential for cross-reactivity.

Competitive ELISA for Immunological Cross-Reactivity

A competitive ELISA is a powerful tool to assess if a small molecule can interfere with an antibody-antigen interaction, which is a common form of immunological cross-reactivity. [7] Workflow for Competitive ELISA:

cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection & Analysis Coating Coat Microplate with Target Antigen Blocking Block Non-specific Binding Sites Coating->Blocking Incubation Incubate with Primary Antibody and DMNB Analogs Blocking->Incubation Secondary_Ab Add Enzyme-conjugated Secondary Antibody Incubation->Secondary_Ab Substrate Add Substrate and Measure Absorbance Secondary_Ab->Substrate IC50 Calculate IC50 Values Substrate->IC50

Caption: Workflow for a competitive ELISA to assess immunological cross-reactivity.

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat a microtiter plate with a relevant antigen.

    • Block the remaining non-specific binding sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk).

  • Competitive Incubation:

    • Prepare a mixture of a primary antibody specific to the coated antigen and varying concentrations of the DMNB analogs.

    • Add this mixture to the wells of the coated and blocked plate and incubate.

  • Detection:

    • Wash the plate to remove unbound antibodies and analogs.

    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Wash the plate again and add a chromogenic substrate for the enzyme.

  • Analysis:

    • Measure the absorbance using a microplate reader. The signal intensity will be inversely proportional to the amount of analog that competed with the antigen for antibody binding.

    • Calculate the IC50 value for each analog to quantify its cross-reactivity.

Conclusion and Future Directions

The selection of an appropriate photolabile protecting group is a critical decision in the design of caged compounds for biological research and therapeutic development. While 5-(Dimethylamino)-2-nitrobenzoic acid (DMNB) is a valuable tool, its potential for cross-reactivity, along with that of its analogs, must be carefully considered. This guide provides a framework for comparing the cross-reactivity profiles of DMNB and its key analogs, 4,5-Dimethoxy-2-nitrobenzoic acid and 2-Nitrobenzoic acid.

The provided experimental protocols for SPR, FP, and competitive ELISA offer a robust, multi-faceted approach to empirically determine the cross-reactivity of these and other caged compounds. By systematically evaluating off-target binding and immunological interactions, researchers can select the most specific and reliable tool for their experimental needs, thereby enhancing the integrity and reproducibility of their findings. Future research should focus on generating and publishing direct comparative cross-reactivity data for a wider range of DMNB analogs to further aid the scientific community in the rational design and application of caged compounds.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Wikipedia contributors. (2023, December 12). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Wilson, A. J., & Aris, V. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical chemistry, 90(24), 14467–14473.
  • Cornish, V. W., & Yu, Y. (2017).
  • Gabr, M. T., & Scher, D. (2025, June 17). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Assay Guidance Manual [Internet]. (2012, May 1). Immunoassay Methods. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Structure of Synthesized 5-(Dimethylamino)-2-nitrobenzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques to verify the successful synthesis of 5-(Dimethylamino)-2-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation.

The Synthetic Pathway: From Halogenated Precursor to Final Product

The synthesis of 5-(Dimethylamino)-2-nitrobenzoic acid can be efficiently achieved through a nucleophilic aromatic substitution reaction. A common and effective strategy involves the displacement of a halide from a suitable precursor, such as 5-chloro-2-nitrobenzoic acid or 5-fluoro-2-nitrobenzoic acid, with dimethylamine. The electron-withdrawing nature of the nitro and carboxylic acid groups facilitates this substitution at the C5 position.

Proposed Synthesis Workflow

start Starting Material: 5-Chloro-2-nitrobenzoic acid reaction Nucleophilic Aromatic Substitution start->reaction Heat (e.g., 60-65°C) reagent Reagent: Aqueous Dimethylamine (40%) reagent->reaction workup Acidification, Extraction, & Purification reaction->workup Reaction Mixture product Final Product: 5-(Dimethylamino)-2-nitrobenzoic acid workup->product Purified Solid

Caption: Proposed synthesis workflow for 5-(Dimethylamino)-2-nitrobenzoic acid.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of a similar isomer, 2-(Dimethylamino)-5-nitrobenzoic acid[1].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-nitrobenzoic acid (1 equivalent).

  • Reagent Addition: To the flask, add a 40% aqueous solution of dimethylamine (excess, e.g., 10-20 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 15 minutes, then heat to 60-65°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Acidify the mixture with dilute acetic acid or hydrochloric acid to precipitate the product.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-(Dimethylamino)-2-nitrobenzoic acid as a solid.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

To unequivocally confirm the structure of the synthesized product, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle.

Spectroscopic Analysis Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized_Product Purified Solid NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR FTIR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed: 5-(Dimethylamino)-2-nitrobenzoic acid Data_Analysis->Structure_Confirmed Data Corroborates Predicted Structure

Caption: Workflow for the spectroscopic confirmation of the synthesized product.

Data Interpretation and Comparison

The following sections detail the expected spectroscopic data for 5-(Dimethylamino)-2-nitrobenzoic acid based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the target compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the dimethylamino protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing nitro and carboxylic acid groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 5-(Dimethylamino)-2-nitrobenzoic acid

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Carboxylic Acid~13.0Broad singlet1H-COOH
Aromatic~8.0Doublet (d)1HH-3
Aromatic~7.2Doublet of doublets (dd)1HH-4
Aromatic~6.9Doublet (d)1HH-6
Dimethylamino~3.1Singlet6H-N(CH₃)₂
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl~168-COOH
Aromatic~155C5-N
Aromatic~140C2-NO₂
Aromatic~129C4
Aromatic~125C1-COOH
Aromatic~118C6
Aromatic~110C3
Methyl~40-N(CH₃)₂

Note: Predicted chemical shifts are based on data from similar compounds and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 5-(Dimethylamino)-2-nitrobenzoic acid is expected to be dominated by the characteristic absorptions of its carboxylic acid, nitro, and dimethylamino groups.

Table 2: Predicted FTIR Absorption Bands for 5-(Dimethylamino)-2-nitrobenzoic acid

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Intensity/Description
3300 - 2500O-H StretchCarboxylic Acid (-COOH)Very Broad, Strong
3100 - 3000C-H StretchAromatic RingWeak to Medium, Sharp
2950 - 2850C-H StretchAliphatic (-CH₃)Medium
1710 - 1680C=O StretchCarboxylic Acid (-COOH)Strong
1610 - 1580C=C StretchAromatic RingMedium
1550 - 1475N-O Asymmetric StretchNitro group (-NO₂)Strong
1360 - 1290N-O Symmetric StretchNitro group (-NO₂)Strong
1300 - 1200C-N StretchAromatic AmineMedium
1250 - 1000C-O StretchCarboxylic AcidMedium

The presence of strong absorption bands for the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the characteristic broad O-H and strong C=O stretches of the carboxylic acid provide compelling evidence for the successful synthesis[2].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): For 5-(Dimethylamino)-2-nitrobenzoic acid (C₉H₁₀N₂O₄), the molecular weight is 210.19 g/mol . Therefore, the molecular ion peak is expected at an m/z of 210.

  • Key Fragmentation Patterns: Common fragmentation patterns for nitrobenzoic acids include the loss of the nitro group (-NO₂, 46 Da), the carboxylic acid group (-COOH, 45 Da), and water (-H₂O, 18 Da) from the molecular ion. The observation of fragment ions at m/z 164 (M⁺ - NO₂), m/z 165 (M⁺ - COOH), and m/z 192 (M⁺ - H₂O) would support the proposed structure.

Comparison with an Alternative Structure: 2-(Dimethylamino)-5-nitrobenzoic acid

To highlight the importance of thorough spectroscopic analysis, let's consider the isomeric structure, 2-(Dimethylamino)-5-nitrobenzoic acid. While having the same molecular formula and weight, its spectroscopic data would differ significantly, particularly in the NMR spectra due to the different substitution pattern on the aromatic ring.

Table 3: Predicted ¹H NMR Comparison

Proton 5-(Dimethylamino)-2-nitrobenzoic acid 2-(Dimethylamino)-5-nitrobenzoic acid
Aromatic ProtonsThree distinct signals with different coupling patternsThree distinct signals with different coupling patterns and chemical shifts
Dimethylamino Protons~3.1 ppmLikely shifted due to proximity to the carboxylic acid group

The distinct coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum would be the most definitive way to distinguish between these two isomers.

Conclusion

The structural confirmation of a synthesized compound like 5-(Dimethylamino)-2-nitrobenzoic acid is not reliant on a single analytical technique but on the convergence of evidence from multiple spectroscopic methods. By systematically acquiring and interpreting NMR, FTIR, and MS data and comparing it to predicted values based on sound chemical principles, researchers can have high confidence in the identity and purity of their target molecule. This rigorous approach is fundamental to the integrity and reproducibility of research in drug development and chemical sciences.

References

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]

  • ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • ResearchGate. FTIR functional groups assignments associated with the samples (i) 2NBA.... [Link]

  • Google Patents.
  • ResearchGate. Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [https://www.docbrown.info/page06/molecule_isomers/C13NMRsp benzoicacid.htm]([Link] benzoicacid.htm)

  • MassBank. Benzoic acids and derivatives. [Link]

Sources

Comparative

A Comparative Guide to Purity Testing of 5-(Dimethylamino)-2-nitrobenzoic acid: HPLC vs. GC-MS

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. The choice of analytical methodolog...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. The choice of analytical methodology is a critical decision, directly impacting data quality, regulatory compliance, and ultimately, patient safety. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity testing of 5-(Dimethylamino)-2-nitrobenzoic acid. Through a synthesis of theoretical principles and practical considerations, we will elucidate the optimal strategy for the analysis of this polar, potentially thermally labile molecule.

The Analytical Challenge: Understanding 5-(Dimethylamino)-2-nitrobenzoic acid

5-(Dimethylamino)-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with a molecular weight of 210.19 g/mol .[1] Its structure, featuring a carboxylic acid, a tertiary amine, and a nitro group, imparts a significant degree of polarity. This inherent polarity, coupled with the potential for thermal degradation of the nitroaromatic and amino functionalities, presents a distinct analytical challenge.[2] An ideal purity testing method must be capable of separating the main component from structurally similar impurities, such as isomers, precursors, and degradation products, with high resolution, sensitivity, and reproducibility.

A Tale of Two Techniques: HPLC and GC-MS at a Glance

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds, including those that are non-volatile or thermally sensitive.[3][4][5][6][7][8] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3][9]

Gas Chromatography-Mass Spectrometry (GC-MS), conversely, is a potent technique for the separation and identification of volatile and semi-volatile compounds.[4][5][10][11] In GC, a gaseous mobile phase transports the vaporized sample through a column, separating components based on their boiling points and interactions with the stationary phase.[5][10] The mass spectrometer then provides definitive identification by fragmenting the eluted compounds and analyzing their mass-to-charge ratios.[10][11]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[3][9]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[10]
Analytes Wide range, including non-volatile and thermally labile compounds.[4][5][6]Volatile and semi-volatile, thermally stable compounds.[4][5]
Sample State Liquid solution.Gas or vaporized liquid/solid.[10]
Temperature Typically ambient to moderately elevated (e.g., 25-80 °C).High temperatures for injection and in the column oven (e.g., 200-350 °C).[10][12]
Detection UV-Vis, PDA, Fluorescence, Mass Spectrometry, etc.Primarily Mass Spectrometry for identification.[10][11]
Derivatization Often not required for polar compounds.Frequently necessary for polar or non-volatile compounds to increase volatility and thermal stability.

The Decisive Factor: Thermal Stability of 5-(Dimethylamino)-2-nitrobenzoic acid

HPLC, on the other hand, is performed at or near ambient temperatures, thus preserving the integrity of thermally labile molecules. This fundamental difference makes HPLC the inherently more suitable technique for the analysis of this compound.

Experimental Approach: A Comparative Overview

To illustrate the practical application of these techniques, we present hypothetical, yet representative, experimental protocols for the purity analysis of 5-(Dimethylamino)-2-nitrobenzoic acid.

High-Performance Liquid Chromatography (HPLC) Protocol

The following reverse-phase HPLC (RP-HPLC) method is adapted from established procedures for similar aromatic acids and is designed to provide robust separation of the target analyte from potential impurities.[5]

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Trifluoroacetic acid) (Analytical grade)

  • 5-(Dimethylamino)-2-nitrobenzoic acid reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Linear gradient to 20% A, 80% B

    • 20-22 min: Hold at 20% A, 80% B

    • 22.1-25 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on UV spectrum)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-(Dimethylamino)-2-nitrobenzoic acid sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Weigh Sample Dissolution Dissolve & Dilute Sample_Weighing->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject Sample Filtration->Injection MP_Prep Prepare Mobile Phases MP_Prep->Injection Separation C18 Column Separation Injection->Separation Detection PDA/UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Calculate Purity Integration->Purity_Calc

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

Given the high probability of thermal decomposition, direct GC-MS analysis of 5-(Dimethylamino)-2-nitrobenzoic acid is not recommended. However, for comparative purposes, a hypothetical protocol involving derivatization to a more volatile and thermally stable ester is presented. This approach is common for the GC-MS analysis of carboxylic acids.[15]

1. Instrumentation:

  • GC-MS system with a split/splitless inlet, a mass selective detector, and an appropriate capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Solvents:

  • 5-(Dimethylamino)-2-nitrobenzoic acid sample

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS)

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

3. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Weighing Weigh Sample Derivatization Derivatize (e.g., Silylation) Sample_Weighing->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Generate Total Ion Chromatogram Detection->TIC Mass_Spectra Analyze Mass Spectra TIC->Mass_Spectra Impurity_ID Identify Impurities Mass_Spectra->Impurity_ID

Caption: GC-MS Purity Analysis Workflow (with derivatization).

Method Validation and Regulatory Considerations

Regardless of the chosen technique, the analytical method must be validated according to the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[15] This validation process demonstrates that the method is suitable for its intended purpose and includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The U.S. Food and Drug Administration (FDA) also provides guidance on analytical method validation that aligns with ICH principles.[13]

Conclusion: HPLC as the Method of Choice

  • Analyte Integrity: HPLC avoids the high temperatures required for GC-MS, thus eliminating the significant risk of thermal degradation and ensuring that the measured purity profile accurately reflects the composition of the sample.

  • Simplicity and Direct Analysis: HPLC allows for the direct analysis of the compound in solution, whereas GC-MS would necessitate a potentially complex and time-consuming derivatization step.

  • Robustness for Polar Compounds: RP-HPLC is exceptionally well-suited for the separation of polar aromatic acids.

While GC-MS is a powerful tool for the identification of volatile impurities, its application to the primary purity assessment of 5-(Dimethylamino)-2-nitrobenzoic acid is fraught with challenges that compromise the accuracy and reliability of the results. For researchers, scientists, and drug development professionals tasked with ensuring the quality of this and structurally similar molecules, the adoption of a well-validated HPLC method is the most scientifically sound and regulatory-compliant approach.

References

  • Vertex AI Search. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in.
  • Vermont Forensic Laboratory. (n.d.). Gas Chromotography / Mass Spectrometry.
  • Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
  • Wikipedia. (2024). Gas chromatography–mass spectrometry.
  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • PubChem. (n.d.). 5-(Dimethylamino)-2-nitrobenzoic acid.
  • ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.
  • Zenkevich, I.G. (n.d.). Acids: Derivatization for GC Analysis. In: Encyclopedia of Chromatography.
  • ICH. (n.d.). Quality Guidelines.
  • Schlemitz, S. and Pfannhauser, W. (1996). Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. Food Additives and Contaminants, [online] 13(8), pp.969–77.
  • Benchchem. (n.d.). Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation.
  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
  • Sigma-Aldrich. (n.d.). 5-Dimethylamino-2-nitro-benzoic acid | 62876-66-8.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures.
  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Dimethylamino)-2-nitrobenzoic acid

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical waste is not me...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of a robust and ethical research environment. This guide provides a detailed protocol for the safe disposal of 5-(Dimethylamino)-2-nitrobenzoic acid, grounding procedural steps in the chemical principles that underpin them. While this document offers comprehensive guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) for 5-(Dimethylamino)-2-nitrobenzoic acid provided by the manufacturer before handling and disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

5-(Dimethylamino)-2-nitrobenzoic acid, while a valuable reagent, presents potential hazards that necessitate careful handling and disposal. Its chemical structure, featuring a nitro group and an amino group on a benzoic acid backbone, suggests certain reactive and toxicological properties. Nitro compounds can be energetic and may pose an explosion risk under specific conditions, although this is less common for nitrobenzoic acids compared to other nitroaromatics. The presence of the dimethylamino group can influence its toxicity profile.

Core Principles of Hazard Mitigation:

  • Avoidance of Incompatibilities: This compound is likely incompatible with strong oxidizing agents and strong bases.[1][2] Mixing with such substances could lead to vigorous, exothermic reactions, potentially causing container pressurization and rupture.

  • Regulatory Compliance: The disposal of this chemical is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste identification and management under the Resource Conservation and Recovery Act (RCRA).[4][5][6]

Hazard Summary Table:

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. Causes serious eye irritation.[7]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Reactivity Incompatible with strong oxidizing agents and strong bases.[1][2]Segregate waste from incompatible materials.
Environmental Hazard Should not be released into the environment.[1]Collect all waste for proper disposal; do not discard down the drain.
Personal Protective Equipment (PPE): The First Line of Defense

Before handling 5-(Dimethylamino)-2-nitrobenzoic acid or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat must be worn to protect skin and clothing.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

Waste Segregation and Container Management: A System for Safety

Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.

Waste Segregation Workflow:

cluster_0 Waste Generation Point cluster_1 Decision & Segregation cluster_2 Final Disposal Pathway A 5-(Dimethylamino)-2-nitrobenzoic acid waste (solid or in solution) B Is the waste solid or liquid? A->B C Is the liquid waste aqueous or organic? B->C Liquid D Solid Chemical Waste Container B->D Solid E Non-Halogenated Organic Solvent Waste C->E Organic F Aqueous Waste (check pH) C->F Aqueous G Hazardous Waste Collection Program D->G E->G F->G

Caption: Decision workflow for segregating 5-(Dimethylamino)-2-nitrobenzoic acid waste.

Container Selection and Labeling:

  • Choose a Compatible Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid.[8][9] For solid waste, a wide-mouth polyethylene or glass container is suitable. For liquid waste, use a bottle made of a material that will not react with the solvent (e.g., glass for most organic solvents).

  • Label the Container Clearly: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-(Dimethylamino)-2-nitrobenzoic acid"

    • The concentration and solvent if in solution

    • The primary hazards (e.g., "Irritant," "Handle with Care")

    • The date the waste was first added to the container[4]

Step-by-Step Disposal Protocol

For Solid Waste:

  • Collection: Carefully transfer the solid 5-(Dimethylamino)-2-nitrobenzoic acid waste into the designated and labeled solid chemical waste container.[1]

  • Avoid Dust Formation: Handle the powder in a way that minimizes dust generation.[1][10] A chemical fume hood is the ideal location for this task.

  • Secure Closure: Tightly seal the container after adding the waste.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]

For Liquid Waste (Solutions):

  • Segregation:

    • If dissolved in a non-halogenated organic solvent (e.g., ethanol, acetone), pour the waste into the designated "Non-Halogenated Organic Solvent Waste" container.

    • If dissolved in an aqueous solution , pour the waste into the "Aqueous Waste" container. Check the pH of the aqueous waste stream; if it is highly acidic or basic, it may need to be neutralized before being added to a general aqueous waste container, or collected in a separate "Corrosive Waste" container.[8]

  • Controlled Transfer: Use a funnel to transfer the liquid waste into the appropriate container to prevent spills.

  • Secure Closure: Always keep the waste container securely capped when not in use.[8][11]

  • Storage: Store the liquid waste container in secondary containment (e.g., a spill tray) to contain any potential leaks.[9]

For Empty Containers:

  • Decontamination: If the container held a significant amount of the chemical, it should be triple-rinsed with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous waste.

  • Disposal of "Empty" Containers: An "empty" container may still contain residue. Regulations regarding the disposal of "empty" hazardous waste containers vary.[13] In many jurisdictions, a container that has been emptied as much as possible can be disposed of in the regular trash after the label has been defaced.[12][14] However, it is crucial to follow your institution's specific guidelines.

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is vital to mitigate risks.

Spill Cleanup Procedure:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the correct PPE.

  • Contain the Spill:

    • For solids: Gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1]

    • For liquids: Use a non-combustible absorbent material like vermiculite or sand to absorb the spill.[15]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.

Final Disposal: The Role of Institutional EHS

All collected hazardous waste must be disposed of through your institution's designated hazardous waste management program.[11][12] This typically involves scheduling a pickup with the EHS office. Never dispose of 5-(Dimethylamino)-2-nitrobenzoic acid down the drain or in the regular trash.[10][12]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • Safety-Kleen. (2025, December 12). SDS US. [Link]

  • Missouri Department of Natural Resources. (2022, July 27). Is Your Pharmaceutical Waste also Hazardous Waste?[Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,5'-Dithiobis(2-nitrobenzoic acid), 99%. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • University of Oklahoma. (2025, December 22). EHSO Manual 2025-2026: Hazardous Waste. [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-(Dimethylamino)-2-nitrobenzoic acid

Executive Safety Summary The Core Directive: Handle 5-(Dimethylamino)-2-nitrobenzoic acid as a High-Potency Irritant with potential mutagenic properties.[1] While officially classified as a Skin/Eye Irritant (H315, H319)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Core Directive: Handle 5-(Dimethylamino)-2-nitrobenzoic acid as a High-Potency Irritant with potential mutagenic properties.[1] While officially classified as a Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335), the presence of the nitro-aromatic moiety warrants adherence to the ALARA (As Low As Reasonably Achievable) principle.

Operational Reality: The primary risk in daily operation is not acute lethality, but chronic sensitization and particulate migration .[1] This compound is a fine powder that creates invisible electrostatic dust; standard "lab coat and glasses" protocols are insufficient for long-term handling.[1]

Hazard Characterization Table
Hazard ClassGHS CodeOperational Implication
Skin Irritation H315Nitro-aromatics can stain skin and penetrate rapidly via polar solvents.[1]
Eye Irritation H319Micro-particles can bypass standard safety glasses; sealed gaps are required.[1]
STOT SE 3 H335Inhalation of dust triggers immediate upper respiratory inflammation.[1]
Reactivity N/AIncompatible with strong oxidizers and strong bases (exothermic reaction).[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on Barrier Efficacy rather than minimum compliance.

The "Double-Shell" Protocol

For synthesis and weighing, we utilize a "Double-Shell" approach to PPE, layering protection to account for material fatigue and permeation breakthrough.

PPE ComponentSpecificationTechnical Rationale (The "Why")
Primary Gloves Nitrile (0.11 mm / 4-5 mil) Provides tactile sensitivity for weighing.[1] Nitrile offers superior resistance to organic acids compared to latex.[1]
Secondary Gloves Nitrile (Extended Cuff) The "Breach Indicator": Wear a darker color outer glove over a lighter inner glove.[1] Any tear becomes immediately visible.[1]
Eye Protection Indirect Vented Goggles Stop the Migration: Safety glasses leave gaps.[1] Electrostatic powders flow around lenses.[1] Goggles seal the orbital area.[1]
Respiratory N95 (Minimum) / P100 Required if handling outside a fume hood (not recommended).[1] Inside a hood, the sash acts as the primary respiratory barrier.[1]
Body Defense Tyvek® Lab Coat / Apron Cotton coats absorb nitro-aromatics, creating a long-term exposure source.[1] Non-woven polypropylene (Tyvek) repels dust.[1]

Operational Workflow: The "Zero-Dust" Weighing Protocol

Handling fine organic powders requires specific kinetic movements to prevent aerosolization.[1] The following workflow integrates PPE donning with operational logic.

Visualization: Safe Handling Logic

Figure 1: Decision logic for PPE selection and operational steps.

G Start Task: Handle 5-(Dimethylamino)-2-nitrobenzoic acid Risk Risk Assessment: Dust vs. Solution Start->Risk Dust Solid/Powder Form Risk->Dust High Particulate Risk Solvent Solution (Dissolved) Risk->Solvent Splash Risk Only Hood Engineering Control: Fume Hood Required Dust->Hood PPE_Dust PPE: Goggles + Double Nitrile + N95 (if open) Hood->PPE_Dust Action Execute Procedure (Slow Kinetics) PPE_Dust->Action PPE_Solv PPE: Safety Glasses + Chem-Resistant Gloves Solvent->PPE_Solv PPE_Solv->Action Waste Disposal: Solid Haz Waste Action->Waste

Caption: Logic flow determining PPE requirements based on physical state (Solid vs. Solution).

Detailed Protocol Steps
  • Pre-Operational Checks (Self-Validating System):

    • Airflow: Verify fume hood face velocity is 80–100 fpm. A piece of tissue taped to the sash should be pulled inward firmly.[1]

    • Glove Integrity: Inflate the inner nitrile glove with air and squeeze.[1] If it doesn't hold pressure, discard. Never trust a glove straight from the box.

  • The Weighing Maneuver:

    • Place the receiving vessel (tare) inside the hood.[1]

    • Open the bulk container only inside the hood.

    • Use a disposable anti-static spatula.[1]

    • Critical Technique: Do not dump the powder.[1] Tap the spatula gently against the receiving vessel wall to slide the powder off.[1] This minimizes the "dust cloud" effect.[1]

  • Decontamination (Doffing):

    • Wipe the exterior of the bulk container with a dry Kimwipe, then a damp (ethanol) wipe before returning to storage.[1]

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.[1]

Emergency Response & Disposal

In the event of containment breach, immediate action minimizes long-term lab contamination.

Spill Response Logic

Figure 2: Step-by-step response to solid or liquid spills.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Action_S Cover with wet paper towel (Prevent Dust) Solid->Action_S Do NOT Sweep Action_L Absorb with Vermiculite or Spill Pad Liquid->Action_L Clean Clean surface with Soap & Water (Basic) Action_S->Clean Action_L->Clean Dispose Bag as Hazardous Waste (Label: Nitro-Aromatic) Clean->Dispose

Caption: Emergency response workflow emphasizing dust suppression for solids.

Disposal Specifications
  • Waste Stream: Segregate as Organic Solid/Liquid - Toxic/Irritant .[1]

  • Incompatibility: Do NOT mix with oxidizing acid waste (e.g., Nitric Acid waste streams) or strong bases, as nitro compounds can form unstable salts or generate heat.[1]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12715793, 5-(Dimethylamino)-2-nitrobenzoic acid.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzoic acid derivatives hazard classification.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Dimethylamino)-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-(Dimethylamino)-2-nitrobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.